Product packaging for Retreversine(Cat. No.:)

Retreversine

Numéro de catalogue: B564675
Poids moléculaire: 393.5 g/mol
Clé InChI: GCURSAGINSDQNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Retreversine (CAS 1028332-91-3) is a 2,6-disubstituted purine analog that serves as a critical inactive control compound for the study of its analog, Reversine . In cancer research, Reversine is a known ATP-competitive inhibitor of multiple kinases, including mitotic kinase MPS1 and Aurora kinases, and it demonstrates potent cytotoxic activity against various cancer cell lines by inducing cell cycle arrest, apoptosis, and autophagy . The primary research value of this compound lies in its use as a negative control in experimental designs to help confirm that the observed biological effects of Reversine—such as its anti-proliferative and dedifferentiating actions—are indeed due to its specific kinase inhibition and not a result of non-specific cellular effects . This is vital for validating research findings in areas such as cancer biology, cell dedifferentiation, and regenerative medicine. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N7O B564675 Retreversine

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCURSAGINSDQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Reversine: A Technical Guide to its Discovery, Mechanism, and Application in Cellular Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of Reversine, a synthetic purine derivative instrumental in the field of cellular reprogramming. Initially identified through high-throughput screening, Reversine has garnered significant attention for its ability to induce dedifferentiation in lineage-committed cells and for its potential as an anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its history, mechanism of action, and the experimental protocols that underpin its study.

Discovery and History

Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first identified by the research group of Peter G. Schultz at The Scripps Research Institute.[1][2] The discovery, published in 2004 in the Journal of the American Chemical Society, was the result of a high-throughput screen of a large library of synthetic compounds designed to identify molecules capable of inducing dedifferentiation in mammalian cells.[3] The initial experiments demonstrated that Reversine could reverse the differentiation of C2C12 myoblasts, a murine muscle precursor cell line, into a more primitive, multipotent progenitor state.[3][4] These dedifferentiated cells could then be induced to redifferentiate into other mesenchymal lineages, such as osteoblasts and adipocytes. This seminal work provided a proof-of-concept for the use of small molecules to manipulate cell fate, offering a powerful tool for regenerative medicine and the study of developmental biology.

Mechanism of Action

Reversine's biological effects are primarily attributed to its role as a potent inhibitor of several key protein kinases. Extensive research has elucidated a dual mechanism of action, targeting both Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1).

Inhibition of Aurora Kinases

Reversine is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cytokinesis. Inhibition of Aurora B kinase, in particular, leads to defects in chromosome segregation and a failure of cytokinesis, resulting in the formation of polyploid cells. This disruption of the cell cycle is a key aspect of Reversine's activity, both in its dedifferentiation-inducing and anti-cancer effects.

Inhibition of MEK1

In addition to its effects on Aurora kinases, Reversine has been shown to inhibit MEK1, a central component of the Ras-Raf-MEK-ERK signaling pathway. The MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of MEK1 by Reversine leads to a decrease in the phosphorylation of its downstream target, ERK1/2. This modulation of the MEK/ERK pathway is thought to contribute to the changes in gene expression and cell fate observed upon Reversine treatment.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and activity of Reversine from various studies.

Table 1: Inhibitory Activity of Reversine against Protein Kinases

Target KinaseIC50 (nM)Reference
Aurora A400
Aurora B500
Aurora C400
MEK18
Myosin II ATPase10

Table 2: Anti-proliferative Activity of Reversine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Non-Small Cell Lung Cancer472
H1299Non-Small Cell Lung Cancer2072
H1435Non-Small Cell Lung Cancer0.972
H23Non-Small Cell Lung Cancer9.772
MNNG/HOSOsteosarcoma~2-448
U-2 OSOsteosarcoma~2-448
MG-63Osteosarcoma~2-448
AGSGastric Cancer~1048
NCI-N87Gastric Cancer~1048
KKU-100Cholangiocarcinoma~1-1072
KKU-213ACholangiocarcinoma~0.6-572
KKU-213BCholangiocarcinoma~0.8-772

Experimental Protocols

This section provides detailed methodologies for key experiments involving Reversine.

Chemical Synthesis of Reversine

Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) is synthesized from 2,6-dichloropurine through a two-step nucleophilic substitution. The first substitution occurs at the C6 position with cyclohexylamine, followed by a second substitution at the C2 position with 4-morpholinoaniline. While a detailed, step-by-step synthesis protocol is proprietary to specific research labs and commercial suppliers, the general scheme is as follows:

  • Step 1: Synthesis of 6-cyclohexylamino-2-chloropurine: 2,6-dichloropurine is reacted with cyclohexylamine in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine) under reflux conditions.

  • Step 2: Synthesis of Reversine: The product from Step 1 is then reacted with 4-morpholinoaniline in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone) at elevated temperatures.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

C2C12 Myoblast Dedifferentiation Assay

This protocol describes the induction of dedifferentiation in C2C12 myoblasts using Reversine, followed by redifferentiation into osteogenic and adipogenic lineages.

  • Cell Seeding: Plate C2C12 myoblasts at a density of 6,000 cells/cm² in growth medium (DMEM with 10% FBS).

  • Reversine Treatment: After 24 hours, replace the medium with fresh growth medium containing 20 nM Reversine (dissolved in DMSO). A DMSO-only control should be run in parallel. Incubate the cells for 48 hours.

  • Induction of Redifferentiation:

    • Osteogenic Differentiation: After the 48-hour Reversine treatment, wash the cells with PBS and replace the medium with osteogenic induction medium (DMEM, 10% FBS, 50 µg/mL ascorbic acid, 0.1 µM dexamethasone, and 10 mM β-glycerophosphate).

    • Adipogenic Differentiation: Alternatively, for adipogenic differentiation, replace the medium with adipogenic induction medium (DMEM, 10% FBS, 0.5 mM isobutylmethylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Analysis: Culture the cells in the respective differentiation media for 6-14 days, replacing the medium every 2-3 days. Assess differentiation by:

    • Osteogenesis: Staining for alkaline phosphatase activity and Alizarin Red S staining for calcium deposits.

    • Adipogenesis: Staining for lipid droplets with Oil Red O.

Cell Viability and IC50 Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of Reversine on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of Reversine (e.g., 0, 0.5, 1, 5, 10, 20 µM) for 24, 48, or 72 hours.

  • Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the CCK-8 assay or MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the cell viability against the logarithm of the Reversine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cells treated with Reversine using flow cytometry.

  • Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of Reversine (e.g., 0, 1, 2, 4 µM) for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of Reversine against a specific kinase, such as Aurora B.

  • Reaction Setup: In a microplate, combine the kinase buffer, the kinase enzyme (e.g., recombinant Aurora B), the kinase substrate (e.g., histone H3), and varying concentrations of Reversine.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:

    • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using commercially available kits that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition at each Reversine concentration and calculate the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Reversine.

Reversine_Signaling_Pathways Reversine Reversine AuroraB Aurora B Kinase Reversine->AuroraB inhibits MEK1 MEK1 Reversine->MEK1 inhibits Dedifferentiation Dedifferentiation Reversine->Dedifferentiation HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis ERK1_2 ERK1/2 MEK1->ERK1_2 phosphorylates HistoneH3->Cytokinesis Polyploidy Polyploidy / G2/M Arrest Cytokinesis->Polyploidy failure leads to Proliferation Cell Proliferation ERK1_2->Proliferation Differentiation Differentiation ERK1_2->Differentiation Proliferation->Dedifferentiation inhibition promotes Differentiation->Dedifferentiation inhibition promotes

Caption: Signaling pathways modulated by Reversine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of Reversine on cell fate.

Reversine_Workflow start Start: C2C12 Myoblasts reversine_treatment Treat with 20 nM Reversine (48 hours) start->reversine_treatment wash Wash and Remove Reversine reversine_treatment->wash split Split Cell Population wash->split osteogenic Culture in Osteogenic Induction Medium (6-14 days) split->osteogenic Path 1 adipogenic Culture in Adipogenic Induction Medium (6-14 days) split->adipogenic Path 2 analysis_osteo Analyze Osteogenesis: - Alkaline Phosphatase Staining - Alizarin Red S Staining osteogenic->analysis_osteo analysis_adipo Analyze Adipogenesis: - Oil Red O Staining adipogenic->analysis_adipo end End: Assess Cell Fate Change analysis_osteo->end analysis_adipo->end

Caption: Experimental workflow for Reversine-induced dedifferentiation.

Conclusion

Reversine has emerged as a valuable chemical tool for manipulating cellular plasticity. Its well-defined mechanism of action, centered on the inhibition of Aurora kinases and MEK1, provides a molecular basis for its ability to induce dedifferentiation and inhibit cancer cell proliferation. The experimental protocols detailed in this guide offer a foundation for further investigation into the multifaceted activities of this remarkable small molecule. As research in regenerative medicine and oncology continues to advance, Reversine and its analogs are likely to remain at the forefront of efforts to control cell fate for therapeutic benefit.

References

Retreversine for Inducing Cell Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in the field of regenerative medicine due to its remarkable ability to induce cell plasticity. This technical guide provides an in-depth overview of this compound's core mechanisms, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. The document summarizes the current understanding of how this compound can reverse the fate of lineage-committed cells, offering a powerful tool for cell reprogramming and therapeutic applications.

Mechanism of Action

This compound induces cellular plasticity by modulating key signaling pathways that govern cell fate and differentiation. While the complete mechanism is still under investigation, several core pathways have been identified. The primary mode of action involves the inhibition of specific kinases, leading to a state of dedifferentiation where cells revert to a more primitive, multipotent state.[1][2]

Key Signaling Pathways

This compound's effects on cell plasticity are primarily attributed to its influence on the following signaling cascades:

  • MEK1/ERK1/2 Pathway Inhibition: this compound is known to inhibit Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the extracellular signal-regulated kinase (ERK) pathway.[1] The ERK1/2 pathway is crucial for cell proliferation, differentiation, and survival.[3][4] By inhibiting MEK1, this compound dampens the downstream signaling of ERK1/2, which is often associated with maintaining a differentiated state. This inhibition is a critical step in allowing cells to re-enter a more plastic state.

  • ROCK Pathway Involvement: The Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which plays a role in cytoskeleton dynamics and cell adhesion, is also implicated. There is evidence of crosstalk between the ROCK and ERK pathways, suggesting that this compound's effects may be mediated through a combined influence on these networks.

  • PI3K Pathway Activation: In some contexts, the activity of this compound may involve the activation of the PI3K signaling pathway, which is known to be involved in cell growth, proliferation, and survival.

  • Oct4 Activation: this compound treatment has been shown to activate the pluripotency-associated transcription factor Oct4. Oct4 is a master regulator of pluripotency, and its upregulation is a key indicator of a shift towards a more stem-like state.

The interplay of these pathways leads to significant changes in the cellular epigenome, including alterations in histone acetylation, which contributes to the opening of chromatin and the re-expression of pluripotency-associated genes.

Signaling Pathway Diagram

Retreversine_Signaling cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects This compound This compound MEK1 MEK1 This compound->MEK1 Inhibits ROCK ROCK This compound->ROCK Inhibits PI3K PI3K This compound->PI3K Activates Myosin_II Nonmuscle Myosin II This compound->Myosin_II Inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 Oct4 Oct4 ERK1_2->Oct4 Inhibits Differentiation Differentiation ERK1_2->Differentiation ROCK->Differentiation Cell_Plasticity Increased Cell Plasticity (Dedifferentiation) PI3K->Cell_Plasticity Oct4->Cell_Plasticity Cell_Plasticity->Differentiation Enables Redifferentiation Myosin_II->Differentiation Experimental_Workflow Start Start: Lineage-Committed Cells (e.g., Fibroblasts) Culture 1. Cell Culture (Logarithmic Growth Phase) Start->Culture Treat 2. This compound Treatment (e.g., 5 µM for 4 days) Culture->Treat Wash 3. Washout (Removal of this compound) Treat->Wash Dediff Result: Dedifferentiated, Multipotent Progenitor-like Cells Wash->Dediff Split 4. Cell Expansion & Lineage-Specific Induction Dediff->Split Osteo Osteogenic Induction (OID Medium) Split->Osteo Adipo Adipogenic Induction (AI Medium) Split->Adipo Myo Myogenic Induction (5% Horse Serum) Split->Myo Neuro Neuronal Induction (Retinoic Acid) Split->Neuro Hepato Hepatic Induction (HGF, IGF-I, Dexamethasone) Split->Hepato Analysis 5. Analysis of Differentiation Osteo->Analysis Adipo->Analysis Myo->Analysis Neuro->Analysis Hepato->Analysis Staining Histochemical Staining (Alizarin Red, Oil Red O, PAS) Analysis->Staining Markers Marker Expression Analysis (Immunofluorescence, RT-PCR) Analysis->Markers

References

The Role of Retreversine in Cell Fate Reprogramming: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retreversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing cell fate reprogramming. This technical guide provides a comprehensive overview of its core mechanisms, applications in directing cell lineage, and detailed protocols for its experimental use. This compound primarily functions as an inhibitor of Aurora kinases A and B, key regulators of mitosis. This inhibition leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the formation of polyploid cells, which are intrinsically linked to a state of increased cellular plasticity. By modulating key signaling pathways such as the Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways, this compound facilitates the dedifferentiation of somatic cells into a more primitive, multipotent state. This guide consolidates quantitative data on its efficacy, provides detailed experimental methodologies, and visualizes the underlying molecular pathways and workflows to serve as a critical resource for researchers in regenerative medicine and drug discovery.

Mechanism of Action: Aurora Kinase Inhibition and Cell Cycle Modulation

This compound's primary mechanism of action in cell fate reprogramming is its function as an ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1] These serine/threonine kinases are crucial for the proper execution of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2]

By inhibiting Aurora kinases, this compound disrupts these processes, leading to two key cellular phenotypes that are closely associated with its reprogramming potential:

  • G2/M Phase Cell Cycle Arrest: Treatment with this compound induces an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is a consequence of the disruption of mitotic progression.

  • Polyploidy: Inhibition of Aurora B kinase, in particular, leads to a failure of cytokinesis, the final step of cell division where the cytoplasm is divided to form two daughter cells. This results in the formation of enlarged, polyploid cells containing multiple sets of chromosomes.[4]

The induction of a G2/M arrest and polyploidy is thought to contribute to a state of heightened cellular plasticity, making the cells more amenable to reprogramming cues. This state is often accompanied by changes in the expression of key cell cycle regulators, such as an upregulation of p21(WAF1) and a downregulation of Cyclin B and CDK1.

Signaling Pathway Diagram: this compound's Mechanism of Action

Retreversine_Mechanism This compound This compound Aurora_Kinase Aurora Kinase A/B This compound->Aurora_Kinase inhibits Mitotic_Progression Mitotic Progression Aurora_Kinase->Mitotic_Progression promotes Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis promotes G2M_Arrest G2/M Phase Arrest Polyploidy Polyploidy Cell_Plasticity Increased Cellular Plasticity G2M_Arrest->Cell_Plasticity Polyploidy->Cell_Plasticity Dedifferentiation Dedifferentiation Cell_Plasticity->Dedifferentiation Retreversine_Signaling This compound This compound TGF_beta TGF-β Pathway This compound->TGF_beta modulates Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin modulates MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK modulates Cell_Fate Cell Fate Reprogramming TGF_beta->Cell_Fate Wnt_beta_catenin->Cell_Fate MAPK_ERK->Cell_Fate Pluripotency_Markers ↑ Oct4, Nanog Cell_Fate->Pluripotency_Markers Reprogramming_Workflow Start Somatic Cells (e.g., Fibroblasts) Culture Cell Culture & Expansion Start->Culture Treatment This compound Treatment (e.g., 5µM, 4 days) Culture->Treatment Washout Washout & Recovery Treatment->Washout Dedifferentiated Dedifferentiated Progenitor Cells Washout->Dedifferentiated Differentiation Induction of Differentiation Dedifferentiated->Differentiation Osteoblasts Osteoblasts Differentiation->Osteoblasts Adipocytes Adipocytes Differentiation->Adipocytes Analysis Analysis (Staining, qPCR) Osteoblasts->Analysis Adipocytes->Analysis

References

Retreversine as a MEK1 Modulator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retreversine, a purine derivative, has garnered attention in cellular biology and cancer research. Structurally related to Reversine, it is often utilized as an inactive control in studies investigating the effects of the latter. While Reversine has been identified as an inhibitor of several kinases, including Aurora B kinase and Monopolar spindle 1 (Mps1), its effects on the Mitogen-activated protein kinase kinase 1 (MEK1) have also been explored. This guide provides a comprehensive technical overview of the current understanding of this compound in the context of MEK1 signaling, with a focus on its mechanism of action, relevant signaling pathways, and experimental protocols for its investigation.

The Role of MEK1 in the MAPK/ERK Signaling Pathway

MEK1 is a dual-specificity protein kinase that plays a pivotal role in the Ras-Raf-MEK-ERK signaling cascade, a critical pathway that regulates a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components, including MEK1, attractive targets for therapeutic intervention.

The activation of the MAPK/ERK pathway is initiated by extracellular signals, such as growth factors, which bind to and activate receptor tyrosine kinases (RTKs) at the cell surface. This triggers the activation of the small GTPase Ras, which in turn recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and C-Raf). Activated Raf then phosphorylates and activates MEK1 and its isoform MEK2. MEK1, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.

MEK1_Signaling_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK1/2 MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactors->CellularResponse GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound This compound->MEK1 Activation Activation key_activation Activation->key_activation Inhibition Inhibition (Reported Effect) key_inhibition Inhibition->key_inhibition Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (e.g., Osteosarcoma cells + this compound) ProteinExtraction 2. Protein Extraction (RIPA Lysis) CellCulture->ProteinExtraction Quantification 3. Protein Quantification (BCA/Bradford Assay) ProteinExtraction->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking (5% Milk/BSA in TBST) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (p-ERK, Total ERK, β-actin) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Detection (ECL Substrate) SecondaryAb->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

An In-depth Technical Guide to Retreversine-Induced Dedifferentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in the field of regenerative medicine and cancer biology due to its remarkable ability to induce dedifferentiation in various somatic cell types. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental protocols associated with this compound-induced cellular plasticity. By inhibiting key kinases such as Aurora B and MEK1, this compound orchestrates a complex series of cellular events, including cell cycle arrest and the re-expression of pluripotency-associated factors, ultimately reverting differentiated cells to a more progenitor-like state. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of cellular reprogramming for therapeutic purposes.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of several key protein kinases, leading to a cascade of events that culminate in cellular dedifferentiation. The two most prominent targets are Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1).

  • Aurora B Kinase Inhibition: this compound acts as a potent inhibitor of Aurora B kinase, a crucial regulator of mitosis, particularly in chromosome segregation and cytokinesis.[1] Inhibition of Aurora B leads to defects in cell division, often resulting in polyploidy and cell cycle arrest at the G2/M phase.[1][2] This disruption of the normal cell cycle is a critical step in initiating the dedifferentiation process.

  • MEK1 Inhibition: this compound also targets MEK1, a key component of the ERK/MAPK signaling pathway.[3] The ERK pathway is known to be involved in cell proliferation and differentiation.[4] By inhibiting MEK1, this compound effectively blocks the downstream phosphorylation of ERK1/2, a step that is crucial for maintaining the differentiated state in some cell lineages.

  • Upregulation of Pluripotency Factors: A significant consequence of this compound treatment is the upregulation of the pluripotency-associated transcription factor, Oct4. Oct4 is a master regulator of pluripotency in embryonic stem cells, and its re-expression in somatic cells is a hallmark of successful reprogramming.

  • Chromatin Remodeling: The process of dedifferentiation induced by this compound is also associated with significant changes in the epigenetic landscape of the cell. This includes alterations in histone modifications, such as increased histone H3 acetylation and decreased H3K9 methylation, which contribute to a more "open" chromatin state, allowing for the re-expression of pluripotency and progenitor cell genes.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on this compound-induced dedifferentiation.

ParameterCell TypeConcentrationDurationObserved EffectReference
Optimal Concentration for Dedifferentiation Bovine Fibroblasts5 µM4 daysInduction of multipotency and expression of progenitor markers.
Cell Cycle Arrest Human Breast Cancer Cells (MCF-7, MDA-MB-231)Dose-dependent-Accumulation of cells in the G2/M phase and induction of polyploidy.
Aurora Kinase Inhibition (IC50) In vitro kinase assay0.5 µM-Inhibition of Aurora B kinase activity.
MEK1 Inhibition (IC50) In vitro kinase assay>1.5 µmol/L-Inhibition of MEK1 kinase activity.
Oct4 Expression Bovine Fibroblasts5 µM4 daysSignificant increase in Oct4 mRNA and protein expression.
MarkerCell TypeTreatmentChange in ExpressionReference
Oct4 Bovine Fibroblasts5 µM this compound for 4 daysUpregulated
Sox2 Bovine Fibroblasts5 µM this compound for 4 daysNot detected
Nanog Bovine Fibroblasts5 µM this compound for 4 daysNot detected
MyoD C2C12 MyoblastssiRNA-mediated myogenin downregulationDownregulated
p-ERK1/2 Osteosarcoma CellsThis compoundDecreased
Phospho-Histone H3 (Ser10) In vitro kinase assayThis compound (0.1 µM)50% inhibition

Signaling Pathways in this compound-Induced Dedifferentiation

The dedifferentiation process initiated by this compound is governed by the modulation of specific signaling pathways. The primary pathways affected are the ERK/MAPK pathway and the Aurora B signaling pathway.

ERK/MAPK Signaling Pathway

This compound's inhibition of MEK1 directly impacts the ERK/MAPK signaling cascade, which is crucial for maintaining the differentiated phenotype in many cell types.

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK1 Differentiation Genes Differentiation Genes Transcription Factors->Differentiation Genes

This compound inhibits the ERK/MAPK pathway by targeting MEK1.
Aurora B Signaling Pathway and Cell Cycle Regulation

This compound's inhibition of Aurora B kinase disrupts the normal progression of the cell cycle, leading to G2/M arrest and polyploidy. This is a key initiating event in the dedifferentiation process.

Aurora_B_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis G2 G2 M M G2->M G1 G1 M->G1 G2/M Arrest G2/M Arrest M->G2/M Arrest S S G1->S S->G2 Aurora B Kinase Aurora B Kinase Histone H3 Histone H3 Aurora B Kinase->Histone H3 Phosphorylation Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis This compound This compound This compound->Aurora B Kinase

This compound inhibits Aurora B, leading to G2/M cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study this compound-induced dedifferentiation.

Cell Culture and this compound Treatment

Objective: To induce dedifferentiation in a somatic cell line (e.g., human dermal fibroblasts) using this compound.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

Protocol:

  • Seed HDFs in 6-well plates at a density of 5 x 10^4 cells/well in fibroblast growth medium.

  • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare the treatment medium: Add this compound to fresh fibroblast growth medium to a final concentration of 5 µM. For the control, add an equivalent volume of DMSO.

  • Aspirate the old medium from the cells and add 2 mL of the treatment or control medium to the respective wells.

  • Incubate the cells for 4 days, replacing the medium with fresh treatment or control medium every 48 hours.

  • After 4 days, wash the cells with PBS and proceed with downstream analysis (e.g., immunofluorescence, qPCR, cell cycle analysis).

Immunofluorescence Staining for Dedifferentiation Markers

Objective: To visualize the expression of dedifferentiation markers (e.g., Oct4) in this compound-treated cells.

Materials:

  • This compound-treated and control cells on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% goat serum in PBS)

  • Primary antibody (e.g., rabbit anti-Oct4)

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Protocol:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium and seal.

  • Visualize the staining using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes associated with pluripotency and differentiation.

Materials:

  • This compound-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for Oct4, Sox2, Nanog, and a housekeeping gene like GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound-treated and control cells

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound-induced dedifferentiation and subsequent redifferentiation.

Experimental_Workflow Somatic Cells Somatic Cells This compound Treatment This compound Treatment Somatic Cells->this compound Treatment Dedifferentiated Progenitors Dedifferentiated Progenitors This compound Treatment->Dedifferentiated Progenitors Differentiation Cues Differentiation Cues Dedifferentiated Progenitors->Differentiation Cues Redifferentiated Cells Redifferentiated Cells Differentiation Cues->Redifferentiated Cells

General workflow for this compound-induced dedifferentiation and redifferentiation.

Analysis_Workflow This compound Treatment This compound Treatment Cell Morphology Analysis Cell Morphology Analysis This compound Treatment->Cell Morphology Analysis Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) This compound Treatment->Gene Expression Analysis (qPCR) Protein Expression Analysis (IF/WB) Protein Expression Analysis (IF/WB) This compound Treatment->Protein Expression Analysis (IF/WB) Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) This compound Treatment->Cell Cycle Analysis (FACS) Dedifferentiated Progenitors Dedifferentiated Progenitors Gene Expression Analysis (qPCR)->Dedifferentiated Progenitors Protein Expression Analysis (IF/WB)->Dedifferentiated Progenitors Functional Assays Functional Assays Dedifferentiated Progenitors->Functional Assays

Workflow for the analysis of this compound-treated cells.

Conclusion

This compound stands as a powerful tool for inducing cellular dedifferentiation, offering significant potential for applications in regenerative medicine and disease modeling. Its well-defined mechanism of action, centered on the inhibition of Aurora B and MEK1 kinases, provides a clear basis for its effects on cell cycle and signaling pathways. This guide has provided a comprehensive overview of the technical aspects of this compound-induced dedifferentiation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to harness the regenerative capabilities of this remarkable small molecule. Further research into the nuances of this compound's effects on different cell types and the optimization of redifferentiation protocols will continue to expand its therapeutic potential.

References

The Role of Retreversine in Regenerative Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regenerative medicine holds the promise of repairing, replacing, or regenerating damaged tissues and organs. A key strategy in this field is the manipulation of cellular plasticity, including the dedifferentiation of somatic cells into more primitive, multipotent states. Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in this domain, capable of inducing dedifferentiation and enhancing the regenerative potential of various cell types. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways associated with this compound's role in regenerative medicine.

Mechanism of Action

This compound functions as a multi-kinase inhibitor, with its primary targets being Aurora B kinase and Mitogen-activated protein kinase kinase (MEK), a key component of the ERK signaling pathway. By inhibiting these kinases, this compound can modulate the cell cycle and promote a shift from a differentiated to a less-differentiated, more plastic state. This induced dedifferentiation allows cells to re-enter the cell cycle and subsequently be directed towards new differentiation lineages, a process with significant therapeutic potential.

Applications in Regenerative Medicine

This compound has demonstrated efficacy in promoting the regenerative potential of various cell types, with notable applications in cardiac and liver regeneration.

  • Cardiac Regeneration: this compound has been shown to enhance the conversion of dedifferentiated fat cells into mature cardiomyocytes. Studies have explored its use in protocols for differentiating human induced pluripotent stem cells (hiPSCs) into cardiomyocytes, a critical step for cell-based cardiac repair strategies.

  • Liver Regeneration: Research has indicated that this compound can play a role in liver regeneration models, contributing to the restoration of liver mass and function after injury.

  • Myogenic and Neuronal Lineages: this compound has been extensively studied for its ability to dedifferentiate C2C12 myoblasts, allowing them to redifferentiate into other mesenchymal lineages like osteoblasts and adipocytes, as well as transdifferentiate into neuronal lineages. It has also been used to reprogram human dermal fibroblasts, highlighting its broad potential in cellular reprogramming.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on gene expression and cell differentiation.

Table 1: Effect of this compound on Pluripotency and Differentiation Marker Gene Expression in Dedifferentiated Fat (DFAT) Cells

GeneTreatment GroupMean Gene Expression (Arbitrary Units)Fold Change vs. Control
Oct4 Control (K)1.251.00
REV10 (10 nM)0.250.20
REV20 (20 nM)0.200.16
REV40 (40 nM)0.150.12
Brachyury Control (K)0.801.00
REV10 (10 nM)0.650.81
REV20 (20 nM)0.700.88
REV40 (40 nM)0.600.75
Flk-1 Control (K)2.501.00
REV10 (10 nM)7.503.00
REV20 (20 nM)5.002.00
REV40 (40 nM)7.503.00

Data adapted from studies on the conversion of DFAT cells into cardiomyocytes.[1]

Table 2: Efficiency of Fibroblast to Cardiomyocyte-like Cell Reprogramming

Reprogramming FactorsEfficiency (%)
Gata4, Mef2c, Tbx5 (GMT)~0.004 - 1
GMT + MyoD transactivation domain~3.5
GMT + ESRRG, MESP1, Myocardin, ZFPM2Low, with ~20% showing Ca2+ transients

Note: While not all studies directly use this compound, this table provides context for the efficiencies of direct reprogramming strategies that could potentially be enhanced by small molecules like this compound.[2][3][4][5]

Table 3: C2C12 Myoblast Differentiation and Proliferation Markers

Treatment/ConditionMetricResult
GASP-2 overexpressionMyotube formation (72h)15% increase
GASP-2 overexpressionMyotube formation (96h)17% increase
GASP-2 overexpressionMyogenin expression (24h, 48h)10-fold increase
Gasp-2 knockdownFusion index (72h)~40% decrease
Gasp-2 knockdownFusion index (96h)~60% decrease
Gasp-2 knockdownMyogenin expression (72h, 96h)50% decrease

Note: This table illustrates the modulation of myogenesis through factors that could be synergistic with this compound's dedifferentiation effects.

Experimental Protocols

Protocol 1: Dedifferentiation of C2C12 Myoblasts with this compound
  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation (Optional Pre-treatment): To induce myotube formation, allow C2C12 myoblasts to reach 80-90% confluency, then switch to differentiation medium (DMEM with 2% horse serum). Culture for 3-5 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the C2C12 cells (either myoblasts or differentiated myotubes) with this compound at a final concentration of 5 µM in the culture medium.

    • Incubate the cells with this compound for 4-7 days. Replace the medium with fresh this compound-containing medium every 2 days.

  • Assessment of Dedifferentiation:

    • Morphological Analysis: Observe changes in cell morphology from elongated myotubes to smaller, more rounded progenitor-like cells using phase-contrast microscopy.

    • Gene Expression Analysis (qPCR): Analyze the expression of myogenic markers (e.g., MyoD, Myogenin) and pluripotency-associated markers (e.g., Nanog, Oct4).

    • Immunofluorescence: Stain for muscle-specific proteins (e.g., myosin heavy chain) to confirm the loss of differentiated phenotype.

Protocol 2: Reprogramming of Human Dermal Fibroblasts
  • Cell Culture: Culture human dermal fibroblasts in fibroblast medium (e.g., DMEM with 10% FBS) on gelatin-coated plates.

  • This compound Treatment:

    • When fibroblasts reach 70-80% confluency, replace the medium with fibroblast medium containing this compound at a concentration of 0.5-5 µM.

    • Culture the cells in the presence of this compound for 7-14 days, changing the medium every 2-3 days.

  • Induction of Redifferentiation (e.g., towards Cardiomyocytes):

    • Following this compound treatment, switch to a cardiac differentiation medium. A common approach involves the sequential addition of activators of Wnt signaling (e.g., CHIR99021) followed by inhibitors of Wnt signaling (e.g., IWP2).

    • The specific timing and concentrations of these small molecules should be optimized.

  • Analysis of Reprogramming and Differentiation:

    • Flow Cytometry (FACS): Analyze the expression of cell surface markers associated with pluripotency (e.g., SSEA-4) and cardiac lineages (e.g., SIRPA, VCAM1).

    • Quantitative PCR (qPCR): Measure the expression levels of fibroblast markers (e.g., Collagen I), pluripotency genes (e.g., OCT4, NANOG), and cardiac-specific genes (e.g., TNNT2, NKX2-5).

    • Functional Assays: Observe for spontaneous contractions in differentiated cardiomyocyte-like cells and perform calcium transient imaging.

Signaling Pathways and Visualizations

This compound's effects are primarily mediated through the inhibition of the Aurora B kinase and MEK/ERK signaling pathways.

Aurora B Kinase Signaling Pathway

Aurora B is a key regulator of mitosis, particularly in chromosome segregation and cytokinesis. Its inhibition by this compound can lead to cell cycle arrest and endoreduplication, which may contribute to the dedifferentiation process by creating a cellular state more amenable to reprogramming.

Aurora_B_Pathway This compound This compound AuroraB Aurora B Kinase This compound->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Phosphorylates CENPA CENP-A AuroraB->CENPA Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis ChromosomeSeg Chromosome Segregation HistoneH3->ChromosomeSeg MCAK->ChromosomeSeg CENPA->ChromosomeSeg Dedifferentiation Dedifferentiation & Cell Plasticity Cytokinesis->Dedifferentiation ChromosomeSeg->Dedifferentiation

Inhibition of Aurora B Kinase by this compound.
MEK/ERK Signaling Pathway

The MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound can suppress the differentiated state and promote pluripotency, facilitating the reprogramming of somatic cells.

MEK_ERK_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK PluripotencyGenes Pluripotency Genes MEK->PluripotencyGenes Suppression lifted TranscriptionFactors Transcription Factors (e.g., c-Myc, SRF) ERK->TranscriptionFactors DifferentiationGenes Differentiation Genes TranscriptionFactors->DifferentiationGenes This compound This compound This compound->MEK Inhibits

This compound's Inhibition of the MEK/ERK Pathway.
Experimental Workflow for Assessing this compound-Induced Cellular Plasticity

The following diagram outlines a general workflow for investigating the effects of this compound on cellular plasticity.

Experimental_Workflow Start Start: Somatic Cells (e.g., Fibroblasts, Myoblasts) RetreversineTreatment This compound Treatment (Optimize Concentration & Duration) Start->RetreversineTreatment Assessment Assessment of Dedifferentiation RetreversineTreatment->Assessment Morphology Morphology Change Assessment->Morphology Observe GeneExpression Gene Expression (qPCR) Assessment->GeneExpression Analyze ProteinExpression Protein Expression (Immunofluorescence/FACS) Assessment->ProteinExpression Analyze Redifferentiation Induce Redifferentiation (Lineage-specific protocols) Assessment->Redifferentiation Proceed if dedifferentiated Analysis Analysis of New Lineage Redifferentiation->Analysis NewMarkers Expression of New Lineage Markers Analysis->NewMarkers Confirm Functionality Functional Assays Analysis->Functionality Test End End NewMarkers->End Functionality->End

References

Retreversine as a Competitive Antagonist of the A3 Adenosine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retreversine, a 2,6,9-trisubstituted purine, has been identified as a competitive antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the core pharmacology of this compound in relation to A3AR antagonism. It includes a summary of its binding affinity, detailed experimental protocols for its characterization, and a description of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on A3AR-targeted therapeutics.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is coupled to inhibitory G proteins (Gαi/o). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (camp) levels. This modulation of cAMP initiates a cascade of downstream signaling events, including the regulation of the PI3K/Akt and MAPK/ERK pathways, which are crucial in cell survival, proliferation, and inflammation.

This compound, scientifically known as 2-(4-morpholinoanilino)-6-cyclohexylamino-9-methylpurine, has emerged as a molecule of interest due to its ability to competitively block the A3AR. Understanding the specifics of this antagonism is vital for its potential therapeutic applications.

Quantitative Data: this compound's A3AR Antagonism

The antagonistic properties of this compound at the human A3 adenosine receptor have been quantified through radioligand binding and functional assays.

ParameterValueAssay TypeCell LineRadioligandReference
Ki 660 nM (0.66 µM)Radioligand BindingCHO[125I]I-AB-MECA[1][2]
KB 466 nMFunctional Assay (Schild Analysis)CHO-[1][2]

Table 1: Quantitative analysis of this compound's antagonism at the human A3 adenosine receptor. Ki represents the inhibition constant from binding assays, and KB represents the dissociation constant of the antagonist from functional assays.

Signaling Pathways Modulated by this compound

As a competitive antagonist, this compound blocks the binding of endogenous adenosine and synthetic agonists to the A3AR, thereby inhibiting the initiation of downstream signaling cascades.

Inhibition of Adenylyl Cyclase

The primary mechanism of A3AR signaling is the Gαi/o-mediated inhibition of adenylyl cyclase. By blocking agonist binding, this compound prevents this inhibition, leading to a relative increase in intracellular cAMP levels compared to the agonist-stimulated state.

This compound This compound A3AR A3AR This compound->A3AR Antagonizes G_alpha_i_o G_alpha_i_o A3AR->G_alpha_i_o Activates AdenylylCyclase AdenylylCyclase G_alpha_i_o->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to

This compound's primary effect on the A3AR signaling cascade.
Modulation of PI3K/Akt and MAPK/ERK Pathways

The downstream consequences of A3AR activation often involve the PI3K/Akt and MAPK/ERK signaling pathways. A3AR agonists have been shown to influence these pathways, and by antagonizing the receptor, this compound is predicted to counteract these effects. For instance, in contexts where A3AR activation leads to the phosphorylation and activation of Akt and ERK, this compound would be expected to inhibit these events.

cluster_0 This compound's Influence on Downstream Signaling This compound This compound A3AR A3AR This compound->A3AR Antagonizes PI3K_Akt PI3K/Akt Pathway A3AR->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway A3AR->MAPK_ERK Modulates Cellular_Response Cellular Response (e.g., Proliferation, Survival) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

This compound's impact on key downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound's antagonism at the A3AR.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of this compound for the A3AR.

  • Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the A3AR (IC50), and to calculate the Ki value.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human A3AR.

    • Radioligand: [125I]I-AB-MECA.

    • Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).

    • This compound stock solution.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, [125I]I-AB-MECA (at a concentration near its Kd), and either this compound dilution, assay buffer (for total binding), or non-specific binding control.

    • Incubate at room temperature for 2 hours.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Place filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_1 Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, this compound) Incubation Incubate at Room Temperature Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis

Workflow for the competitive radioligand binding assay.
cAMP Functional Assay (Antagonist Mode)

This protocol determines the functional antagonism (KB) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

  • Objective: To determine the concentration of this compound required to shift the agonist dose-response curve and to calculate the KB value through Schild analysis.

  • Materials:

    • CHO cells stably expressing the human A3AR.

    • A3AR agonist (e.g., Cl-IB-MECA).

    • This compound stock solution.

    • Forskolin (to stimulate adenylyl cyclase).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed CHO-A3AR cells in a 96-well plate and grow to confluence.

    • Pre-incubate cells with various concentrations of this compound or vehicle control in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

    • Add a range of concentrations of the A3AR agonist (Cl-IB-MECA) to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells.

    • Measure the intracellular cAMP concentration using a suitable detection kit.

    • Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound.

    • Perform Schild regression analysis to determine the KB value. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

cluster_2 cAMP Functional Assay Workflow Cell_Seeding Seed CHO-A3AR Cells Pre_incubation Pre-incubate with this compound Cell_Seeding->Pre_incubation Stimulation Add Agonist and Forskolin Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Lysis_Detection Cell Lysis and cAMP Detection Incubation->Lysis_Detection Schild_Analysis Schild Analysis (KB Calculation) Lysis_Detection->Schild_Analysis

Workflow for the cAMP functional assay in antagonist mode.

Conclusion

This compound is a moderately potent, competitive antagonist of the A3 adenosine receptor. Its ability to block A3AR-mediated signaling pathways provides a valuable tool for researchers investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide offer a comprehensive resource for the further study and potential therapeutic development of this compound and other A3AR antagonists. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated A3AR blockade in various cellular contexts.

References

Methodological & Application

Application Notes and Protocols for Retreversine Treatment in Fibroblast Reprogramming

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retreversine, a 2,6-disubstituted purine analog, has been identified as a small molecule capable of inducing dedifferentiation in various somatic cell types, including fibroblasts. It promotes cellular plasticity by modulating key signaling pathways and epigenetic states, offering a potential tool for cellular reprogramming strategies. These application notes provide a summary of the known effects of this compound on fibroblasts and a detailed, proposed protocol for inducing a multipotent progenitor-like state from fibroblast populations. This protocol is based on published findings and established cell culture techniques.

Principle

This compound treatment has been shown to increase the plasticity of fibroblasts, leading to the activation of pluripotency-associated genes such as Oct4.[1] The underlying mechanism involves the modulation of epigenetic markers, specifically an increase in histone H3 lysine 9 acetylation (acH3K9) and a decrease in its methylation (meH3K9).[1] Furthermore, this compound has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[2] This combined action on both the epigenome and critical signaling pathways contributes to the reversal of the differentiated state, pushing fibroblasts towards a more plastic, multipotent progenitor state.

Data Presentation

Table 1: Summary of Quantitative Data on this compound-Induced Changes in Fibroblasts

ParameterCell TypeThis compound ConcentrationTreatment DurationObserved EffectReference
Histone H3K9 Acetylation (acH3K9)FibroblastsNot specifiedNot specified76.34% ± 3.84% increase[1]
Histone H3K9 Methylation (meH3K9)FibroblastsNot specifiedNot specified43.23% ± 5.34% decrease[1]
Oct4 ExpressionFibroblastsNot specified4 daysUpregulation
ERK PhosphorylationFibroblastsNot specifiedNot specifiedDecrease

Note: Specific concentrations and durations were not detailed in the available search results and may require optimization.

Experimental Protocols

Protocol 1: Induction of a Multipotent Progenitor State in Human Dermal Fibroblasts using this compound

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Culture Medium: DMEM (High Glucose, GlutaMAX™), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% MEM Non-Essential Amino Acids (NEAA)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.05% Trypsin-EDTA

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Fibroblast Culture:

    • Culture Human Dermal Fibroblasts in Fibroblast Culture Medium.

    • Passage cells upon reaching 80-90% confluency. For routine passaging, wash cells with PBS, detach with 0.05% Trypsin-EDTA, neutralize with Fibroblast Culture Medium, centrifuge, and re-seed at a 1:3 to 1:5 ratio.

  • Seeding for this compound Treatment:

    • The day before starting the treatment, seed HDFs onto the desired culture plates (e.g., 6-well plates) at a density of 5 x 10^4 cells/cm².

    • Allow cells to attach and spread overnight in the incubator.

  • This compound Treatment:

    • Prepare Fibroblast Culture Medium containing the desired final concentration of this compound. Initial optimization experiments are recommended, with a suggested starting range of 0.5 µM to 5 µM. A vehicle control (DMSO) should be run in parallel.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 4 to 6 days.

    • Change the medium every 48 hours with fresh this compound-containing medium.

  • Post-Treatment Analysis:

    • After the treatment period, the cells can be analyzed for changes in morphology, gene expression, and protein levels.

    • Immunocytochemistry: Fix cells and stain for pluripotency markers such as OCT4.

    • RT-PCR/Western Blotting: Lyse cells to extract RNA or protein and analyze the expression of pluripotency-associated genes (e.g., OCT4, SOX2, NANOG) and changes in histone modifications (acH3K9, meH3K9).

  • Assessment of Multipotency (Optional):

    • Following this compound removal, culture the cells in differentiation-inducing media for various lineages (e.g., osteogenic, adipogenic) to assess their multipotent potential.

Visualizations

Signaling Pathway Diagram

Retreversine_Signaling This compound This compound ERK_P p-ERK This compound->ERK_P Inhibits Histone_Modification Histone Modification This compound->Histone_Modification Plasticity Increased Cellular Plasticity ERK_P->Plasticity Promotes Differentiation (Inhibited by this compound) acH3K9 acH3K9 ↑ Histone_Modification->acH3K9 meH3K9 meH3K9 ↓ Histone_Modification->meH3K9 Oct4 Oct4 Expression ↑ Histone_Modification->Oct4 Oct4->Plasticity

Caption: this compound signaling pathway in fibroblasts.

Experimental Workflow Diagram

Retreversine_Workflow Start Start: Human Dermal Fibroblasts Culture Culture and Expand Fibroblasts Start->Culture Seed Seed Fibroblasts for Treatment Culture->Seed Treatment Treat with this compound (4-6 days) (Medium change every 48h) Seed->Treatment Analysis Post-Treatment Analysis Treatment->Analysis ICC Immunocytochemistry (Oct4) Analysis->ICC RTPCR RT-PCR / Western Blot (Pluripotency markers, Histone modifications) Analysis->RTPCR Differentiation Assess Multipotency (Optional) (Differentiation Assays) Analysis->Differentiation End End: Multipotent Progenitor-like Cells ICC->End RTPCR->End Differentiation->End

Caption: Experimental workflow for this compound treatment.

Disclaimer

The provided protocol is a proposed methodology based on the available scientific literature. Researchers should perform their own optimization experiments to determine the ideal this compound concentration, treatment duration, and other culture conditions for their specific fibroblast cell lines and experimental goals. This document is intended for research use only.

References

Optimal Retreversine Concentration for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retreversine, a 2,6-disubstituted purine analog, is a versatile small molecule with a dual role in cell biology. It was initially identified for its ability to induce dedifferentiation in lineage-committed cells, promoting a more plastic, progenitor-like state. Subsequent research has revealed its potent cytotoxic effects against various cancer cell lines, highlighting its potential as an anti-cancer therapeutic. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on optimizing its concentration for different cellular outcomes. The information presented is curated from peer-reviewed scientific literature to guide researchers in effectively applying this compound in their studies.

Data Presentation: this compound Concentration and Cellular Effects

The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. The following table summarizes quantitative data from various studies to provide a starting point for experimental design.

Cell TypeThis compound ConcentrationExposure DurationObserved Effect
Human Mesenchymal Stem Cells (hMSCs)50 nMPre-treatmentIncreased differentiation potential towards osteoblasts, smooth and skeletal muscle cells.[1]
Ovine Fetal Bone Marrow MSCs600 nMNot SpecifiedSignificantly increased nanog gene expression, indicating enhanced plasticity.[2]
Ovine Fetal Bone Marrow MSCs1200 nM (1.2 µM)24 hoursSignificantly decreased cell proliferation.[2]
Bovine Fibroblasts5 µMNot SpecifiedIncreased plasticity and redifferentiation into osteocytes, adipocytes, neurons, and hepatocytes.[2]
Human Gastric Cancer Cells (AGS, NCI-N87)10 µM - 20 µM24 and 48 hoursSignificant inhibition of cell viability in a dose-dependent manner.[3]
Human Osteosarcoma CellsConcentration-dependent24 and 48 hoursInhibition of cell proliferation and induction of apoptosis.
Acute Lymphoblastic Leukemia (ALL) CellsDose- and time-dependentNot SpecifiedReduced cell viability.
Annulus Fibrosus Cells> 5 µM (10 and 20 µM)96 hoursDecreased proliferation.
NIH-3T3 Fibroblast Cells10 µMNot SpecifiedNo observed toxicity or reduction in cell proliferation.

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting key cellular kinases, primarily Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1). Understanding these pathways is crucial for interpreting experimental results.

Aurora Kinase B Signaling Pathway

This compound's anti-proliferative and cytotoxic effects are largely attributed to its inhibition of Aurora kinase B, a key regulator of mitosis. Inhibition of this pathway leads to defects in chromosome segregation and cytokinesis, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_B_Pathway cluster_0 Mitosis cluster_1 Molecular Interactions Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis This compound This compound AuroraB Aurora Kinase B This compound->AuroraB Inhibits Apoptosis Apoptosis / Cell Cycle Arrest This compound->Apoptosis HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Phosphorylates MCAK MCAK Phosphorylation AuroraB->MCAK Phosphorylates CytokinesisReg Cytokinesis Regulation AuroraB->CytokinesisReg ChromosomeSeg Proper Chromosome Segregation HistoneH3->ChromosomeSeg MCAK->ChromosomeSeg ChromosomeSeg->Cytokinesis CytokinesisReg->Cytokinesis

Aurora Kinase B signaling pathway and its inhibition by this compound.
MEK1/ERK Signaling Pathway

This compound has also been shown to inhibit MEK1, a central component of the RAS/RAF/MEK/ERK signaling cascade. This pathway is critical for cell proliferation, differentiation, and survival. Inhibition of MEK1 by this compound can contribute to its anti-cancer effects.

MEK1_ERK_Pathway cluster_0 Upstream Signaling cluster_1 MEK1/ERK Cascade GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 This compound This compound This compound->MEK1 Inhibits ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse

MEK1/ERK signaling pathway and its inhibition by this compound.

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Enhancing Mesenchymal Stem Cell (MSC) Differentiation Potential

This protocol describes the pre-treatment of MSCs with a low concentration of this compound to enhance their subsequent differentiation into various lineages.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • MSC expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Differentiation induction media (osteogenic, adipogenic, or chondrogenic)

  • Phosphate Buffered Saline (PBS)

  • Tissue culture flasks/plates

  • Standard cell culture equipment

Workflow:

MSC_Differentiation_Workflow Start Culture hMSCs to 70-80% confluency Pretreatment Pre-treat with 50 nM This compound for 24h Start->Pretreatment Wash Wash cells twice with PBS Pretreatment->Wash Induce Induce differentiation with specific induction medium Wash->Induce Analyze Analyze differentiation (e.g., Alizarin Red S, Oil Red O staining) Induce->Analyze

Workflow for enhancing MSC differentiation with this compound.

Procedure:

  • Cell Seeding: Plate hMSCs in a T-75 flask and culture in MSC expansion medium until they reach 70-80% confluency.

  • This compound Pre-treatment:

    • Prepare a working solution of 50 nM this compound in MSC expansion medium from a concentrated stock.

    • Aspirate the old medium from the cells and add the this compound-containing medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Washing:

    • After 24 hours, aspirate the this compound-containing medium.

    • Gently wash the cell monolayer twice with sterile PBS.

  • Induction of Differentiation:

    • Add the appropriate differentiation induction medium (e.g., osteogenic medium containing dexamethasone, β-glycerophosphate, and ascorbic acid).

    • Culture the cells for the recommended duration for the specific lineage (typically 14-21 days), changing the medium every 2-3 days.

  • Analysis: After the differentiation period, assess the differentiation outcome using appropriate staining methods (e.g., Alizarin Red S for osteogenesis, Oil Red O for adipogenesis) and/or gene expression analysis (e.g., RT-qPCR for lineage-specific markers).

Protocol 2: Cytotoxicity Assay in Cancer Cell Lines

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on an adherent cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., AGS, NCI-N87)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Workflow:

Cytotoxicity_Assay_Workflow Start Seed cells in a 96-well plate Treat Treat with varying concentrations of This compound (0-20 µM) Start->Treat Incubate Incubate for 24 or 48 hours Treat->Incubate MTT_add Add MTT solution and incubate for 4h Incubate->MTT_add Solubilize Add DMSO to solubilize formazan MTT_add->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Workflow for assessing this compound cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This compound is a powerful tool in cell culture research, with its effects being highly concentration-dependent. Low nanomolar concentrations can enhance the plasticity and differentiation potential of stem cells, while micromolar concentrations exhibit potent cytotoxicity against cancer cells. The protocols provided herein serve as a foundation for researchers to explore the diverse applications of this compound. It is imperative to empirically determine the optimal concentration and exposure time for each specific cell type and experimental goal to ensure reproducible and meaningful results. Careful consideration of the underlying signaling pathways will further aid in the interpretation of experimental outcomes and the design of future studies.

References

Application Notes and Protocols for the Delivery of Small Molecules in Cellular Reprogramming and Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Retreversine": The term "this compound" is not standardly used to refer to a single, specific chemical entity in the context of cell biology. However, the name bears a strong resemblance to Reversine , a well-documented small molecule used to induce cellular dedifferentiation. Additionally, searches for related compounds in the field of cell signaling and differentiation sometimes lead to TAK-875 (Fasiglifam) , a GPR40 agonist. To provide a comprehensive resource, these application notes will cover protocols and techniques for both of these distinct compounds.

Part 1: Reversine

Application Notes

Reversine is a 2,6-disubstituted purine derivative (CAS 656820-32-5) that has garnered significant interest for its ability to induce dedifferentiation in lineage-committed cells.[1][2] This property allows researchers to revert mature cells, such as myoblasts, into more primitive, multipotent progenitor cells.[3][4] These progenitor cells can then be re-differentiated along new lineage pathways, including into osteoblasts and adipocytes.[4]

The primary mechanism of action for Reversine is the inhibition of several key cellular kinases. It is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial for the regulation of mitosis. By inhibiting Aurora kinases, Reversine can cause failures in cytokinesis, leading to polyploidy, and can induce cell cycle arrest and apoptosis, particularly in cancer cells. Reversine also inhibits the mitotic spindle checkpoint kinase, Monopolar Spindle 1 (MPS1), and acts as an antagonist at the A3 adenosine receptor. This multi-target profile makes it a powerful tool for studying cell cycle control and plasticity.

Quantitative Data

The following tables summarize key quantitative parameters for Reversine based on published literature.

Table 1: Inhibitory Concentrations (IC50) of Reversine for Key Kinase Targets

Target KinaseIC50 Value (nM)Reference
Aurora A400
Aurora B500
Aurora C400
MPS1 (full-length)2.8
MPS1 (kinase domain)6
MEK1>1500
Nonmuscle Myosin II350

Table 2: Effective Concentrations of Reversine in Cell Culture Applications

ApplicationCell TypeConcentration (µM)DurationObserved EffectReference
DedifferentiationC2C12 Myoblasts54 daysConversion to stem cell progenitors
Apoptosis InductionGastric Cancer Cells10 - 2024-48 hoursSignificant decrease in cell viability
Cell Cycle AnalysisHCT116, HL60512-24 hoursInhibition of Histone H3 phosphorylation
Proliferation InhibitionCholangiocarcinoma Cells0.62 - 1024-72 hoursIC50 range for cell viability reduction
Experimental Protocols

Protocol 1: Preparation of Reversine Stock Solution

  • Materials:

    • Reversine powder (CAS 656820-32-5)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution of Reversine. For a final volume of 1 mL, add 2.54 mg of Reversine (Molecular Weight: 393.49 g/mol ) to 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required if solubility is an issue.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the stock solution aliquots at -20°C for up to 2 years or at -80°C for up to 1 year for maximum stability.

Protocol 2: Delivery of Reversine to Adherent Cells for Dedifferentiation

  • Materials:

    • Target adherent cells (e.g., C2C12 myoblasts)

    • Complete cell culture medium appropriate for the cell line

    • Cell culture plates or flasks

    • 10 mM Reversine stock solution in DMSO

    • Phosphate-buffered saline (PBS), sterile

  • Procedure:

    • Cell Seeding: Plate the target cells in a culture vessel at a density that will allow for several days of treatment without reaching over-confluence. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

    • Preparation of Working Medium: Prepare the Reversine-containing medium. For a final concentration of 5 µM, dilute the 10 mM stock solution 1:2000 in the complete cell culture medium. For example, add 5 µL of 10 mM Reversine stock to 10 mL of medium.

    • Control Preparation: Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of culture medium (e.g., 5 µL of DMSO in 10 mL of medium).

    • Cell Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the prepared Reversine-containing medium (or vehicle control medium) to the cells.

    • Incubation and Monitoring: Return the cells to the incubator. Culture for the desired duration (e.g., 4 days for C2C12 dedifferentiation). Refresh the Reversine-containing medium every 48 hours. Monitor the cells daily for morphological changes.

    • Downstream Analysis: After the treatment period, harvest the cells for analysis of dedifferentiation markers (e.g., gene expression of stem cell markers) or for re-differentiation experiments.

Visualizations

G cluster_workflow Experimental Workflow: Reversine Treatment start Seed Adherent Cells in Culture Plate incubation1 Incubate for 24h (Adhesion) start->incubation1 prepare_media Prepare Medium with Reversine (e.g., 5 µM) and Vehicle Control (DMSO) incubation1->prepare_media treat Aspirate old medium, add prepared media to cells prepare_media->treat incubation2 Incubate for desired period (e.g., 4 days) Refresh medium every 48h treat->incubation2 analysis Harvest cells for analysis (e.g., qPCR, Immunofluorescence, Re-differentiation assay) incubation2->analysis

Caption: General experimental workflow for cell treatment with Reversine.

G cluster_kinase Mitotic Kinases cluster_downstream Cellular Processes cluster_outcome Cellular Outcomes Reversine Reversine AuroraA Aurora A Reversine->AuroraA inhibits AuroraB Aurora B Reversine->AuroraB inhibits MPS1 MPS1 Reversine->MPS1 inhibits Dedifferentiation Dedifferentiation / Increased Plasticity Reversine->Dedifferentiation induces Spindle_Assembly Spindle Assembly Checkpoint AuroraA->Spindle_Assembly Cytokinesis Cytokinesis AuroraB->Cytokinesis Histone_H3 Histone H3 Phosphorylation AuroraB->Histone_H3 MPS1->Spindle_Assembly Polyploidy Polyploidy / Cell Cycle Arrest Spindle_Assembly->Polyploidy Cytokinesis->Polyploidy Histone_H3->Polyploidy Apoptosis Apoptosis (in cancer cells) Polyploidy->Apoptosis

Caption: Simplified signaling pathway showing Reversine's inhibitory effects.

Part 2: TAK-875 (Fasiglifam)

Application Notes

TAK-875 (Fasiglifam) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its CAS number is 1000413-72-8. The primary therapeutic goal for TAK-875 was the treatment of type 2 diabetes, as GPR40 is highly expressed in pancreatic β-cells and mediates insulin secretion in response to fatty acids. TAK-875 enhances glucose-dependent insulin secretion, meaning it has a lower risk of causing hypoglycemia compared to other insulin secretagogues.

The mechanism of action involves the activation of the Gqα signaling pathway upon binding to GPR40. This leads to the production of inositol monophosphate and an increase in intracellular calcium concentrations, which are key steps in triggering insulin vesicle fusion and release. While its development for diabetes was halted due to concerns about liver safety, TAK-875 remains a valuable tool for researchers studying GPR40 signaling and its role in various cellular processes. Its application in directed cell differentiation is less explored but holds potential given the role of G-protein coupled receptors and calcium signaling in cell fate decisions.

Quantitative Data

Table 3: Bioactivity and In Vitro Efficacy of TAK-875

ParameterValueCell Type / ConditionReference
EC50 (GPR40 agonism)72 nMCHO-hGPR40 cells
Effective Concentration10 µMINS-1 833/15 cells, rat islets
Cytotoxicity (IC50)>50 µMHepG2 cells (24h)
In Vivo Efficacy1 - 10 mg/kg (p.o.)N-STZ-1.5 diabetic rats
Experimental Protocols

Protocol 3: Preparation of TAK-875 Stock Solution

  • Materials:

    • TAK-875 (Fasiglifam) powder (CAS 1000413-72-8)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment, prepare a stock solution (e.g., 10 mM or 30 mg/mL). For a 10 mM stock, dissolve 5.25 mg of TAK-875 (Molecular Weight: 524.6 g/mol ) in 1 mL of DMSO.

    • Vortex until fully dissolved.

    • Aliquot into sterile, single-use tubes and store at -20°C for up to 4 years.

Protocol 4: Delivery of TAK-875 to Target Cells for GPR40 Activation

  • Materials:

    • Target cells expressing GPR40 (e.g., INS-1 insulinoma cells, HepG2 cells)

    • Complete cell culture medium

    • Cell culture plates or flasks

    • 10 mM TAK-875 stock solution in DMSO

    • Assay-specific reagents (e.g., for measuring intracellular calcium or insulin secretion)

  • Procedure:

    • Cell Seeding: Plate cells at an appropriate density for the intended downstream assay and allow them to adhere for 24 hours.

    • Preparation of Working Medium: Dilute the 10 mM TAK-875 stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM for insulin secretion studies). Also, prepare a vehicle control medium with an equivalent concentration of DMSO.

    • Cell Treatment: Remove the existing medium and replace it with the TAK-875-containing medium or the vehicle control medium.

    • Incubation: Incubate the cells for the time specified by the experimental design (e.g., 24-72 hours for cytotoxicity or prolonged exposure studies).

    • Analysis: Perform the desired assay, such as measuring changes in intracellular calcium, quantifying insulin secretion via ELISA, or assessing cell viability with an MTT or WST-1 assay.

Visualizations

G cluster_workflow Experimental Workflow: TAK-875 Treatment start Seed GPR40-expressing Cells incubation1 Incubate for 24h start->incubation1 prepare_media Prepare Medium with TAK-875 (e.g., 10 µM) and Vehicle Control incubation1->prepare_media treat Replace old medium with prepared media prepare_media->treat incubation2 Incubate for desired period (e.g., 24h) treat->incubation2 analysis Perform analysis (e.g., Calcium flux, Insulin ELISA, Cell Viability) incubation2->analysis

Caption: General experimental workflow for cell treatment with TAK-875.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response TAK875 TAK-875 (Fasiglifam) GPR40 GPR40 / FFAR1 TAK875->GPR40 activates Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ Release ER->Ca Insulin_Secretion Insulin Secretion (in β-cells) Ca->Insulin_Secretion Other_Responses Other Ca²⁺/PKC Dependent Signaling Ca->Other_Responses PKC->Insulin_Secretion PKC->Other_Responses

Caption: GPR40 signaling pathway activated by TAK-875.

Advanced Delivery Techniques: A Note on Nanoparticle Formulations

While the protocols above describe direct delivery of small molecules dissolved in DMSO, advanced drug delivery systems can offer significant advantages, such as improved solubility, stability, and targeted delivery, potentially reducing off-target toxicity. Though no specific nanoparticle formulations for Reversine or TAK-875 were identified in the literature search, the following outlines a general approach for their encapsulation.

Conceptual Protocol: Encapsulation in PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery. A multiple emulsion solvent evaporation method could be adapted to encapsulate small molecules like Reversine or TAK-875.

  • Primary Emulsion: Dissolve the small molecule (Reversine or TAK-875) and PLGA polymer in an organic solvent like dichloromethane. This organic phase is then emulsified in an aqueous solution containing a surfactant, creating an oil-in-water (o/w) emulsion.

  • Secondary Emulsion: This primary emulsion is then further emulsified in a larger aqueous phase, creating a water-in-oil-in-water (w/o/w) or oil-in-water-in-oil (o/w/o) multiple emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation, causing the PLGA to precipitate and form solid nanoparticles with the drug encapsulated within.

  • Purification and Characterization: The resulting nanoparticles would be collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and then characterized for size, surface charge, drug loading efficiency, and in vitro release kinetics.

Such nanoparticle formulations could provide sustained release of the compound, maintaining a more stable concentration in the cell culture medium over time and potentially enhancing biological effects. Further surface modification with targeting ligands could also enable cell-specific delivery in co-culture or in vivo models.

References

Application Notes and Protocols for Cellular Reprogramming Using Retreversine in Combination with Other Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. While transcription factor-based methods were revolutionary, they carry risks associated with genetic modification. Chemical reprogramming, using cocktails of small molecules, offers a promising alternative that is potentially safer, more controllable, and cost-effective.[1][2][3]

Retreversine (also known as Reversine) is a 2,6-disubstituted purine analog that has been identified as a key facilitator of cellular dedifferentiation.[4][5] It induces lineage-committed cells to revert to a more plastic, multipotent progenitor state, making them receptive to subsequent differentiation cues. This compound primarily functions by promoting cellular plasticity, up-regulating key pluripotency-associated genes like Oct4, and modulating critical signaling pathways. This document provides detailed application notes and a synthesized protocol for using this compound in combination with other small molecules to achieve cellular reprogramming.

Principle of Action

Successful chemical reprogramming relies on the coordinated modulation of multiple cellular processes. A typical small molecule cocktail targets three main areas:

  • Epigenetic Remodeling: Erasing the epigenetic memory of the starting somatic cell to allow a new gene expression program to be established.

  • Signaling Pathway Modulation: Activating pathways that promote pluripotency (e.g., Wnt) and inhibiting pathways that maintain the differentiated state (e.g., TGF-β).

  • Metabolic Switching & Cell Survival: Facilitating the metabolic shift from oxidative phosphorylation to glycolysis, characteristic of pluripotent cells, and ensuring cell viability during the stressful reprogramming process.

This compound contributes significantly to the first two areas by inducing a dedifferentiated state and appears to function, in part, by influencing the TGF-β pathway and inducing histone modifications. When combined with other molecules that target complementary pathways, it can synergistically drive the complex process of cell fate conversion.

Data Summary: Key Small Molecules in Reprogramming

The following table summarizes the functions and typical working concentrations of small molecules commonly used in chemical reprogramming cocktails, including this compound.

Small MoleculeTarget/Mechanism of ActionTypical ConcentrationKey Role in Reprogramming
This compound Induces dedifferentiation; Aurora B kinase inhibitor; Modulates TGF-β pathway; Upregulates Oct40.5 - 5 µMPromotes cellular plasticity and reversion to a progenitor-like state.
CHIR99021 GSK3β inhibitor1 - 3 µMActivates the canonical Wnt signaling pathway, a key regulator of pluripotency and self-renewal.
RepSox / A83-01 TGF-β receptor (ALK5) inhibitor1 - 5 µMPromotes Mesenchymal-to-Epithelial Transition (MET), a critical early step in reprogramming fibroblasts.
Forskolin Adenylyl cyclase activator10 - 20 µMIncreases intracellular cAMP levels, which can substitute for Oct4 and promote the expression of pluripotency genes.
Valproic Acid (VPA) Histone Deacetylase (HDAC) inhibitor0.5 - 1 mMCreates a more open chromatin state, facilitating the binding of transcription factors and gene expression changes.
Tranylcypromine Lysine-Specific Demethylase 1 (LSD1) inhibitor2 - 5 µMInhibits histone demethylation, contributing to the epigenetic remodeling required for reprogramming.
Y-27632 ROCK inhibitor5 - 10 µMEnhances cell survival, particularly after single-cell dissociation, by preventing apoptosis.

Signaling Pathways and Experimental Workflow

The reprogramming process is typically staged, with different combinations of small molecules applied sequentially to guide the cells through distinct phases of conversion.

Key Signaling Pathways in Chemical Reprogramming

The diagram below illustrates the major signaling pathways targeted by a representative small molecule cocktail. CHIR99021 activates the Wnt pathway by inhibiting GSK3β, leading to β-catenin stabilization and transcription of pluripotency genes. RepSox blocks the TGF-β pathway, preventing the expression of genes that maintain a mesenchymal state. Forskolin elevates cAMP levels, activating PKA and influencing transcription factors like CREB. This compound acts on cellular plasticity, partly through its influence on cytoskeletal organization and epigenetic state.

G Key Signaling Pathways in Chemical Reprogramming cluster_0 Wnt Pathway cluster_1 TGF-β Pathway cluster_2 cAMP Pathway cluster_3 Cellular Plasticity chir CHIR99021 gsk3b GSK3β chir->gsk3b inhibits beta_cat β-catenin gsk3b->beta_cat inhibits pluri_genes_wnt Pluripotency Genes beta_cat->pluri_genes_wnt activates repsox RepSox tgfbr TGF-β Receptor repsox->tgfbr inhibits smad SMAD 2/3 tgfbr->smad activates mes_genes Mesenchymal Genes smad->mes_genes activates forsk Forskolin ac Adenylyl Cyclase forsk->ac activates camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb pluri_genes_camp Pluripotency Genes creb->pluri_genes_camp retrev This compound epigenome Epigenetic Remodeling retrev->epigenome dediff Dedifferentiation epigenome->dediff

Caption: Key signaling pathways modulated by small molecules.

General Experimental Workflow

The following diagram outlines a typical multi-stage workflow for chemically reprogramming somatic cells, such as human fibroblasts.

G Chemical Reprogramming Workflow cluster_s1 cluster_s2 cluster_s3 start Day 0: Seed Somatic Cells (e.g., Fibroblasts) stage1 Stage 1 (Days 1-8): Initiation & Dedifferentiation start->stage1 stage2 Stage 2 (Days 9-20): Intermediate Phase stage1->stage2 s1_annot Medium + this compound, CHIR99021, RepSox, VPA stage1->s1_annot stage3 Stage 3 (Days 21-40): Maturation & Stabilization stage2->stage3 s2_annot Medium + CHIR99021, RepSox, Forskolin stage2->s2_annot end Day 40+: Pick, Expand & Characterize CiPSCs stage3->end s3_annot Pluripotent Stem Cell Maintenance Medium (e.g., mTeSR™ Plus) stage3->s3_annot

Caption: A multi-stage workflow for chemical reprogramming.

Synthesized Protocol for Chemical Reprogramming

This protocol describes a representative, multi-stage method for reprogramming human fibroblasts into chemically induced pluripotent stem cells (CiPSCs) using a cocktail featuring this compound.

Disclaimer: This is a synthesized protocol based on published mechanisms of individual small molecules. Optimal timings and concentrations may need to be determined empirically for specific cell lines and experimental conditions.

I. Materials and Reagents
  • Cells: Low-passage human dermal fibroblasts (HDFs)

  • Culture Vessels: 6-well tissue culture-treated plates, Matrigel-coated plates

  • Base Media:

    • Fibroblast Medium: DMEM (High Glucose), 10% FBS, 1% Penicillin-Streptomycin, 1% MEM Non-Essential Amino Acids.

    • Reprogramming Base Medium: KnockOut DMEM/F-12, 20% KnockOut Serum Replacement, 1% GlutaMAX, 1% MEM Non-Essential Amino Acids, 0.1 mM β-mercaptoethanol.

    • CiPSC Maintenance Medium: mTeSR™ Plus or similar chemically defined medium.

  • Small Molecules (prepare stock solutions in DMSO):

    • This compound (5 mM stock)

    • CHIR99021 (10 mM stock)

    • RepSox (10 mM stock)

    • Valproic Acid (VPA) (1 M stock)

    • Forskolin (10 mM stock)

    • Y-27632 (10 mM stock)

  • Reagents for Passaging and Characterization:

    • DPBS (Ca2+/Mg2+-free)

    • TrypLE™ Express or 0.05% Trypsin-EDTA

    • Matrigel hESC-qualified Matrix

    • Reagents for immunocytochemistry (e.g., antibodies for OCT4, SOX2, NANOG)

II. Experimental Procedure

Phase 0: Cell Preparation (Day -2 to 0)

  • Day -2: Thaw and culture human fibroblasts in Fibroblast Medium on a T75 flask.

  • Day 0: When fibroblasts reach 70-80% confluency, dissociate them using TrypLE™.

  • Seed 5 x 104 fibroblasts per well into a 6-well plate with Fibroblast Medium. Allow cells to attach overnight.

Phase 1: Initiation and Dedifferentiation (Day 1 to 8)

  • Day 1: Aspirate the Fibroblast Medium.

  • Add 2 mL of Stage 1 Medium to each well.

    • Stage 1 Medium: Reprogramming Base Medium supplemented with:

      • This compound (final concentration: 2 µM)

      • CHIR99021 (final concentration: 3 µM)

      • RepSox (final concentration: 2 µM)

      • Valproic Acid (final concentration: 0.5 mM)

  • Change the medium every other day.

  • Observation: Cells should lose their elongated fibroblast morphology and begin to form small, compact epithelial-like clusters.

Phase 2: Intermediate Maturation (Day 9 to 20)

  • Day 9: Aspirate the Stage 1 Medium.

  • Add 2 mL of Stage 2 Medium to each well.

    • Stage 2 Medium: Reprogramming Base Medium supplemented with:

      • CHIR99021 (final concentration: 3 µM)

      • RepSox (final concentration: 2 µM)

      • Forskolin (final concentration: 10 µM)

  • Change the medium every other day.

  • Observation: The epithelial-like colonies should expand and begin to resemble early iPSC colonies.

Phase 3: Stabilization and Colony Formation (Day 21 onwards)

  • Day 21: Aspirate the Stage 2 Medium.

  • Switch to 2 mL of CiPSC Maintenance Medium (e.g., mTeSR™ Plus).

  • Change the medium daily.

  • Observation: Look for the emergence of colonies with distinct borders, a high nucleus-to-cytoplasm ratio, and prominent nucleoli, characteristic of human pluripotent stem cells. This can take up to 40-50 days.

Phase 4: Colony Picking and Expansion

  • Once colonies are large enough (around Day 30-50), manually pick them under a stereomicroscope.

  • Transfer individual colonies to separate wells of a Matrigel-coated 24-well plate containing CiPSC Maintenance Medium supplemented with 10 µM Y-27632 for the first 24 hours to promote survival.

  • Expand the established CiPSC lines using standard feeder-free culture protocols.

III. Characterization of CiPSCs
  • Morphology: Confirm typical hPSC colony morphology.

  • Pluripotency Markers: Perform immunocytochemistry or flow cytometry for key markers (OCT4, SOX2, NANOG, SSEA-4, TRA-1-60).

  • In Vitro Differentiation: Use embryoid body (EB) formation or directed differentiation protocols to confirm differentiation potential into all three germ layers (ectoderm, mesoderm, endoderm).

  • Karyotyping: Ensure genomic stability by performing karyotype analysis on expanded clones.

Conclusion

The use of this compound in a small molecule cocktail represents a powerful, transgene-free approach to cellular reprogramming. By inducing a plastic, dedifferentiated state, this compound acts as a potent initiator, paving the way for other molecules to guide the cells towards pluripotency. The protocol provided here offers a robust framework for researchers to explore the potential of chemical reprogramming. Further optimization of molecule concentrations and timing will undoubtedly enhance the efficiency and kinetics of this transformative technology.

References

Troubleshooting & Optimization

Optimizing Retrorsine Concentration to Avoid Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Retrorsine concentration in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on Retrorsine-induced cytotoxicity to help you design and execute your experiments effectively while minimizing off-target cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Retrorsine-induced cytotoxicity?

A1: Retrorsine is a pyrrolizidine alkaloid that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to become cytotoxic.[1][2] The activated metabolites, such as dehydroretrorsine, are highly reactive electrophiles that can form adducts with cellular macromolecules like DNA and proteins.[1][3] This leads to genotoxicity, cell cycle arrest, and ultimately, apoptosis.[4]

Q2: My cells are showing higher-than-expected cytotoxicity at low Retrorsine concentrations. What could be the issue?

A2: Several factors could contribute to this:

  • High Metabolic Activity: The cell line you are using may have high endogenous expression of CYP enzymes, leading to rapid metabolic activation of Retrorsine.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Retrorsine. For instance, primary hepatocytes are particularly sensitive due to their high metabolic capacity.

  • Compound Stability: Ensure the Retrorsine stock solution is properly stored (at -20°C or -80°C, protected from light) to prevent degradation into potentially more toxic compounds.

  • Contamination: Check for any potential contamination in your cell culture or reagents that might exacerbate the cytotoxic effects.

Q3: I am not observing any significant cytotoxicity even at high concentrations of Retrorsine. What should I check?

A3: This could be due to:

  • Low Metabolic Activity: The cell line may lack the necessary CYP enzymes to metabolically activate Retrorsine. In such cases, using a cell line with higher CYP expression (e.g., HepG2-CYP3A4) or co-culturing with hepatocytes might be necessary.

  • Species-Specific Differences: The metabolic activation and detoxification pathways of Retrorsine can vary significantly between species. Results observed in one species' cell line may not be directly translatable to another.

  • Incorrect Dosage Preparation: Double-check the calculations and preparation of your Retrorsine dilutions.

  • Assay Interference: The chosen cytotoxicity assay might be incompatible with Retrorsine. Consider using an alternative method to confirm your results.

Q4: How can I determine the optimal non-toxic concentration of Retrorsine for my experiments?

A4: A dose-response experiment is crucial. We recommend performing a cytotoxicity assay (e.g., MTT or LDH) with a wide range of Retrorsine concentrations on your specific cell line and for your intended exposure duration. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a concentration well below this value that does not significantly impact cell viability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile media/PBS.
Low signal or absorbance reading in MTT assay Insufficient incubation time with MTT reagent, incomplete dissolution of formazan crystals, low cell number.Optimize the MTT incubation time for your cell line (typically 2-4 hours). Ensure complete dissolution by vigorous pipetting or shaking. Increase the initial cell seeding density.
High background in LDH assay Serum in the culture medium contains LDH, cell lysis during handling.Use serum-free medium during the LDH release period. Handle cells gently to avoid mechanical damage. Include a "medium only" background control.
Unexpected cell morphology changes Contamination (e.g., mycoplasma), issues with culture medium or supplements.Regularly test for mycoplasma contamination. Use fresh, pre-warmed media and high-quality supplements.
Inconsistent results across experiments Variation in cell passage number, reagent quality, or incubation times.Use cells within a consistent passage number range. Prepare fresh reagents for each experiment. Strictly adhere to standardized incubation times.

Quantitative Data on Retrorsine Cytotoxicity

The cytotoxic effects of Retrorsine are cell-type and concentration-dependent. The following table summarizes reported IC50 values and cytotoxic concentrations from various studies.

Cell LineAssayExposure TimeIC50 / Cytotoxic ConcentrationReference
Primary Mouse HepatocytesCytotoxicity Assay48 hoursIC50: 148 µM
Primary Rat HepatocytesCytotoxicity Assay48 hoursIC50: 153 µM
HSEC-CYP3A4Cell Viability Assay24 hoursSignificant reduction in viability at 60-240 µM
HepG2MTT AssayNot SpecifiedIC20: 0.27 ± 0.07 mM
Various Cancer Cell LinesCrystal Violet Assay48 hoursIC50 values between 10 and 50 µM

Note: IC20 represents the concentration causing 20% inhibition.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is adapted for assessing Retrorsine-induced cytotoxicity.

Materials:

  • Retrorsine stock solution (in a suitable solvent like DMSO or water, pH adjusted)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Retrorsine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Retrorsine-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Retrorsine-Specific Considerations:

  • Since Retrorsine requires metabolic activation, pre-incubating cells with a CYP inducer or using metabolically competent cell lines can provide more relevant data.

  • The solvent used for Retrorsine should be tested for its own cytotoxicity at the concentrations used.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Retrorsine stock solution

  • 96-well cell culture plates

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include the following controls on the plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.

    • Medium Background: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Retrorsine-Specific Considerations:

  • Ensure that Retrorsine or its metabolites do not interfere with the LDH enzyme activity or the colorimetric detection. A cell-free control with Retrorsine can be included to check for interference.

Signaling Pathways and Visualizations

Retrorsine exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Retrorsine-Induced Apoptosis

Retrorsine, after metabolic activation, can cause DNA damage, leading to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-xL, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

Retrorsine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_intrinsic Intrinsic Apoptosis Pathway Retrorsine Retrorsine CYP450 CYP450 Enzymes Retrorsine->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Dehydroretrorsine) CYP450->Reactive_Metabolites DNA_Damage DNA Adducts DNA Damage Reactive_Metabolites->DNA_Damage Bax Bax (Pro-apoptotic) Upregulation DNA_Damage->Bax Bcl_xL Bcl-xL (Anti-apoptotic) Downregulation DNA_Damage->Bcl_xL Mitochondrion Mitochondrion Bax->Mitochondrion Bcl_xL->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Retrorsine-induced intrinsic apoptosis pathway.

Retrorsine-Induced Cell Cycle Arrest

Retrorsine has been shown to impair liver regeneration by causing a cell cycle block at the G1/S and G2/M transitions. This is associated with altered expression of key cell cycle regulatory proteins such as Cyclin E, CDK2, and CDK4.

Retrorsine_Cell_Cycle_Arrest cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition Retrorsine Retrorsine CyclinE_CDK2 Cyclin E / CDK2 Complex Retrorsine->CyclinE_CDK2 Inhibits CyclinB_CDK1 Cyclin B / CDK1 Complex Retrorsine->CyclinB_CDK1 Inhibits G1_S_Block G1/S Arrest S S Phase CyclinE_CDK2->S G2_M_Block G2/M Arrest M M Phase CyclinB_CDK1->M G1 G1 Phase G1->S Progression G2 G2 Phase S->G2 G2->M Progression

Caption: Retrorsine-induced cell cycle arrest at G1/S and G2/M.

Experimental Workflow for Optimizing Retrorsine Concentration

The following workflow outlines the steps to determine the optimal, non-toxic working concentration of Retrorsine for your experiments.

Retrorsine_Optimization_Workflow start Start prep Prepare Retrorsine Stock and Serial Dilutions start->prep treat Treat Cells with Retrorsine Dilutions prep->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Exposure Time treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data and Determine IC50 measure->analyze select Select Optimal Non-Toxic Concentration analyze->select end Proceed with Experiment select->end

Caption: Workflow for optimizing Retrorsine concentration.

References

Technical Support Center: Off-target Effects of Reversine in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Reversine (also known as Retreversine) in long-term cell culture experiments. The information is intended to help researchers anticipate, manage, and interpret the unintended effects of this compound during prolonged experimental timelines.

Frequently Asked Questions (FAQs)

Q1: What is Reversine and what are its primary intended targets?

Reversine, a 2,6-disubstituted purine analog, is a small molecule initially identified for its ability to induce dedifferentiation in lineage-committed cells, such as myoblasts, into multipotent progenitor-like cells. Its primary on-target mechanisms of action are the inhibition of key kinases involved in cell cycle regulation. These include:

  • Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB): These serine/threonine kinases are crucial for mitotic progression, including spindle assembly and cytokinesis.[1][2][3]

  • Monopolar Spindle 1 (MPS1): This kinase is a critical component of the spindle assembly checkpoint, ensuring accurate chromosome segregation.[4]

  • Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the RAS-RAF-MEK-ERK signaling pathway that regulates cell proliferation, differentiation, and survival.[5]

Q2: What are the known off-target effects of Reversine?

Beyond its intended targets, Reversine has been shown to inhibit other kinases and signaling pathways, which can lead to a range of off-target effects, particularly in long-term culture. These include:

  • Inhibition of other kinases: Reversine can inhibit Janus kinase 2 (JAK2), Src family kinases, and Akt (Protein Kinase B), which are involved in various signaling pathways regulating cell growth, survival, and inflammation.

  • Induction of Polyploidy: Due to its impact on cytokinesis, a common off-target effect is the formation of polyploid cells, which contain multiple sets of chromosomes.

  • Cellular Senescence Modulation: Interestingly, in some contexts, Reversine has been shown to ameliorate hallmarks of cellular senescence, particularly in human skeletal myoblasts.

  • Induction of Apoptosis and Autophagy: Reversine can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy) in various cell types, often in a dose- and time-dependent manner.

Q3: We are observing a high degree of polyploidy in our long-term cultures with Reversine. How can we manage this?

The induction of polyploidy is a known consequence of inhibiting Aurora kinases, which disrupts cytokinesis. Here are some strategies to manage this:

  • Concentration Optimization: Polyploidy is often dose-dependent. Significant polyploidy is generally observed at higher concentrations of Reversine. Consider performing a dose-response curve to identify the lowest effective concentration that achieves your desired on-target effect with minimal polyploidy.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treating for a specific number of days followed by a drug-free period). This may allow some cells to complete cytokinesis properly while still benefiting from the desired effects of Reversine.

  • Cell Sorting: For downstream applications where a diploid population is critical, you can use flow cytometry to sort cells based on their DNA content (e.g., using a dye like Propidium Iodide) to isolate the diploid population.

  • Analysis of Polyploid Cells: Depending on your research question, it may be informative to analyze the polyploid population separately to understand its specific characteristics and response to long-term treatment.

Q4: Our cells are showing signs of cytotoxicity with long-term Reversine treatment. What can we do to improve cell viability?

Cytotoxicity can be a significant challenge in long-term cultures. Here are some troubleshooting tips:

  • Optimize Concentration: As with polyploidy, cytotoxicity is often dose-dependent. Determine the IC50 for your specific cell line and consider using concentrations well below this value for long-term studies.

  • Media and Supplement Optimization: Ensure your culture media and supplements are optimal for your cell type. Stressed cells are more susceptible to drug-induced toxicity.

  • Regular Media Changes: Frequent media changes (e.g., every 1-2 days) can help remove metabolic byproducts and maintain a stable concentration of Reversine, preventing the accumulation of toxic levels.

  • Monitor Cell Health: Regularly assess cell morphology, proliferation rates, and viability (e.g., using Trypan Blue exclusion) to detect early signs of toxicity.

Q5: Can Reversine affect the differentiation potential of our stem cells or progenitor cells in long-term culture?

Yes, Reversine's primary described function is to induce dedifferentiation and increase cellular plasticity. In long-term cultures, this can have significant implications:

  • Increased Plasticity: Continuous exposure to Reversine may maintain cells in a more plastic, progenitor-like state, potentially inhibiting spontaneous differentiation.

  • Altered Differentiation Outcomes: The altered signaling environment caused by Reversine could influence the differentiation trajectory of your cells when directed to a specific lineage. It is crucial to thoroughly characterize the phenotype of your cells after long-term treatment.

Troubleshooting Guides

Guide 1: Unexpected Changes in Cell Morphology and Growth Rate
Observed Issue Potential Cause Troubleshooting Steps
Cells appear enlarged, flattened, and have multiple nuclei.Reversine-induced polyploidy due to inhibition of cytokinesis.- Lower the concentration of Reversine. - Consider intermittent dosing. - Analyze DNA content via flow cytometry to confirm polyploidy.
Reduced proliferation rate or complete growth arrest.- Cell cycle arrest (G2/M or G0/G1) induced by Reversine. - Induction of cellular senescence. - Cytotoxicity at the current concentration.- Perform cell cycle analysis to determine the stage of arrest. - Stain for senescence markers (e.g., SA-β-gal). - Perform a dose-response curve to find a less toxic concentration.
Increased number of floating, dead cells.Apoptosis or necrosis induced by Reversine.- Perform an apoptosis assay (e.g., Annexin V/PI staining). - Lower the Reversine concentration. - Ensure frequent media changes to remove toxic byproducts.
Guide 2: Inconsistent Experimental Results
Observed Issue Potential Cause Troubleshooting Steps
High variability in on-target or off-target effects between experiments.- Inconsistent Reversine concentration due to degradation or precipitation. - Variation in cell density at the time of treatment. - Differences in passage number leading to altered cellular responses.- Prepare fresh Reversine stock solutions regularly and filter-sterilize. - Ensure consistent cell seeding densities for all experiments. - Use cells within a defined passage number range.
Loss of desired effect over time in long-term culture.- Development of cellular resistance. - Selection of a subpopulation of cells that is less sensitive to Reversine.- Gradually increase the concentration of Reversine to overcome resistance. - Re-evaluate the expression of target kinases over time. - Consider re-isolating a sensitive clonal population.

Data Presentation

Quantitative Data on Reversine's Kinase Inhibition Profile

The following table summarizes the inhibitory concentrations (IC50) of Reversine against its primary on-target and known off-target kinases. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target activities.

Kinase TargetIC50 (nM)Target TypeReference
MPS12.8 - 6On-target
Aurora Kinase A150 - 876On-target
Aurora Kinase B98.5 - 500On-target
Aurora Kinase C400On-target
MEK1>1500Off-target
Muscle Myosin350Off-target

Note: IC50 values can vary depending on the assay conditions.

Cell Viability (IC50) of Reversine in Various Cell Lines (72h Treatment)
Cell LineCell TypeIC50 (µM)Reference
A549Human Non-Small Cell Lung Cancer4
H1299Human Non-Small Cell Lung Cancer20
H1435Human Non-Small Cell Lung Cancer0.9
H23Human Non-Small Cell Lung Cancer9.7
HOGHuman Glioma<0.4
T98GHuman Glioma0.4
U251MGHuman Glioma6.9

Experimental Protocols

Protocol 1: Long-Term Culture of Fibroblasts with Reversine for Cellular Reprogramming

This protocol is adapted from studies on the dedifferentiation of fibroblasts.

  • Cell Seeding: Plate fibroblasts at a standard density in their recommended growth medium.

  • Reversine Treatment: Once the cells have adhered and started to proliferate, replace the medium with fresh growth medium containing Reversine. A starting concentration of 5 µM is often used, but this should be optimized for your specific cell line.

  • Culture Maintenance:

    • Replace the Reversine-containing medium every 24-48 hours.

    • Monitor the cells daily for changes in morphology, proliferation, and signs of toxicity.

    • Culture the cells for a desired period (e.g., 4-14 days) to induce a plastic, progenitor-like state.

  • Passaging: When the cells reach 70-80% confluency, passage them as you would normally, reseeding them in Reversine-containing medium.

  • Post-Treatment Analysis: After the desired treatment duration, wash the cells thoroughly with fresh medium to remove Reversine before proceeding with downstream applications like differentiation assays or molecular analysis.

Protocol 2: Amelioration of Cellular Senescence in Myoblasts

This protocol is based on findings showing Reversine can reverse senescence hallmarks.

  • Induction of Senescence (Optional): If studying induced senescence, treat myoblasts with a senescence-inducing agent (e.g., etoposide) or culture them to replicative senescence.

  • Reversine Treatment: Treat senescent myoblasts with a low concentration of Reversine (e.g., 0.5 µM) for a short duration (e.g., 4 days).

  • Recovery Phase: After the treatment period, wash the cells and culture them in fresh growth medium without Reversine.

  • Analysis: Monitor the cells over a period of several days (e.g., up to 12 days post-treatment) for the reversal of senescence markers, such as:

    • Reduced SA-β-gal staining.

    • Changes in cell size and morphology.

    • Resumption of proliferation.

    • Restoration of differentiation potential.

Mandatory Visualizations

Reversine_On_Target_Signaling cluster_mitosis Mitotic Progression cluster_proliferation Cell Proliferation & Survival Reversine Reversine AURKA Aurora Kinase A Reversine->AURKA Inhibits AURKB Aurora Kinase B Reversine->AURKB Inhibits MPS1 MPS1 Reversine->MPS1 Inhibits MEK1 MEK1 Reversine->MEK1 Inhibits Spindle Spindle Assembly AURKA->Spindle Cytokinesis Cytokinesis AURKB->Cytokinesis SAC Spindle Assembly Checkpoint MPS1->SAC ERK ERK MEK1->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Caption: On-target signaling pathways of Reversine.

Reversine_Off_Target_Signaling cluster_off_target Off-Target Pathways cluster_phenotypes Resulting Phenotypes Reversine Reversine JAK2 JAK2 Reversine->JAK2 Inhibits Src Src Reversine->Src Inhibits Akt Akt Reversine->Akt Inhibits Polyploidy Polyploidy Reversine->Polyploidy Apoptosis Apoptosis Reversine->Apoptosis Autophagy Autophagy Reversine->Autophagy Senescence Senescence Modulation Reversine->Senescence STAT STAT Signaling JAK2->STAT CellGrowth Cell Growth & Survival Src->CellGrowth PI3K_pathway PI3K/Akt Pathway Akt->PI3K_pathway

Caption: Off-target signaling and phenotypic effects of Reversine.

Experimental_Workflow_Troubleshooting cluster_troubleshoot Troubleshooting start Start Long-Term Reversine Culture culture Continuous or Intermittent Treatment start->culture monitor Daily Monitoring: Morphology, Viability culture->monitor issue Issue Detected? monitor->issue no_issue Continue Culture & Proceed to Analysis issue->no_issue No polyploidy High Polyploidy issue->polyploidy Yes toxicity High Cytotoxicity issue->toxicity Yes inconsistent Inconsistent Results issue->inconsistent Yes adjust_conc Adjust Concentration polyploidy->adjust_conc change_dosing Change Dosing Schedule polyploidy->change_dosing toxicity->adjust_conc check_reagents Check Reagents & Protocols inconsistent->check_reagents adjust_conc->culture change_dosing->culture check_reagents->culture

Caption: Experimental workflow for long-term Reversine culture and troubleshooting.

References

Retreversine degradation and stability in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Retreversine in culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule inhibitor of Aurora kinases A and B.[1][2][3] By inhibiting these kinases, this compound disrupts key processes in mitosis, including centrosome maturation, spindle assembly, and cytokinesis, which can lead to cell cycle arrest and apoptosis.[1][4]

Q2: How should I prepare and store this compound stock solutions?

For long-term storage, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. These stock solutions are generally stable for up to 3 months when stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles. Some studies suggest that storing DMSO stock solutions at -80°C can extend stability for up to a year. It is crucial to use high-purity, anhydrous DMSO, as water content can significantly decrease the solubility and stability of the compound.

Q3: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of this compound in your cell culture medium:

  • pH: The pH of the culture medium can influence the rate of hydrolysis of the compound.

  • Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation.

  • Light Exposure: Photodegradation can occur with exposure to light, especially UV light. It is advisable to handle this compound solutions in subdued light and store them in the dark.

  • Presence of Serum: Components in fetal bovine serum (FBS) or other serum supplements can potentially interact with or enzymatically degrade this compound.

  • Cellular Metabolism: Once introduced into a cell culture, this compound can be metabolized by the cells, leading to a decrease in its effective concentration over time.

Q4: I'm observing a decrease in the expected activity of this compound in a long-term experiment. What could be the cause?

A decrease in activity over time is likely due to the degradation of this compound in the culture medium. For experiments lasting longer than 48-72 hours, it is recommended to replenish the medium with freshly diluted this compound to maintain a consistent effective concentration. The stability of the compound can be influenced by the specific cell line, media composition, and serum percentage.

Q5: Are there known degradation products of this compound?

Currently, there is a lack of publicly available studies that specifically identify the degradation products of this compound in cell culture medium. As this compound is a purine analog, its degradation in aqueous and cellular environments may involve modifications to the purine ring or cleavage of the side chains. Identifying degradation products typically requires analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound stability and activity in cell culture.

Problem: Inconsistent or lower-than-expected experimental results.

Potential Cause Troubleshooting Step Recommended Action
Degradation of Stock Solution Verify the integrity of your this compound stock solution.Prepare a fresh stock solution from powder. Use high-purity, anhydrous DMSO and store in small, single-use aliquots at -20°C or -80°C.
Degradation in Working Solution Assess the stability of this compound in your specific culture medium.Perform a time-course experiment to determine the half-life of this compound under your experimental conditions (see Experimental Protocols section). Consider replenishing the medium with fresh this compound for long-term experiments.
Incorrect Concentration Confirm the final concentration of this compound in your experiment.Double-check calculations for dilutions from the stock solution. Ensure complete dissolution of the stock solution before further dilution.
Cell Line Variability Consider differences in metabolic activity between cell lines.Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line.
Precipitation in Culture Medium Observe for any precipitate after adding this compound to the culture medium.It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved after dilution. Gentle warming and vortexing may help.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding the half-life and degradation rate of this compound in common cell culture media such as DMEM. Researchers are encouraged to experimentally determine these parameters for their specific systems. The table below provides a template for summarizing such experimental findings.

Parameter Culture Medium Temperature (°C) Value Analytical Method Reference
Half-life (t½) e.g., DMEM + 10% FBSe.g., 37Data not availablee.g., HPLC-UVInternal Data
Degradation Rate Constant (k) e.g., DMEM + 10% FBSe.g., 37Data not availablee.g., HPLC-UVInternal Data

Experimental Protocols

Protocol 1: Determination of this compound Stability in Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, light-protected microcentrifuge tubes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the pre-warmed culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Incubate the medium at 37°C in a cell culture incubator.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time zero (T=0) sample should be collected immediately after spiking.

  • Immediately stop degradation by mixing the collected aliquot with an equal volume of ice-cold acetonitrile.

  • Store samples at -80°C until analysis.

  • Analyze the samples by HPLC. A generic gradient method is suggested below. This method will likely require optimization for your specific system.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (typically in the UV range).

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time to determine the degradation profile and calculate the half-life.

Visualizations

Retreversine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Aurora_A Aurora Kinase A This compound->Aurora_A Inhibits Aurora_B Aurora Kinase B This compound->Aurora_B Inhibits CellMembrane Downstream Downstream Effectors Aurora_A->Downstream Phosphorylates Aurora_B->Downstream Phosphorylates Mitosis Mitotic Progression (Centrosome Separation, Spindle Assembly, Cytokinesis) Downstream->Mitosis Regulates

Caption: this compound inhibits Aurora Kinases A and B, disrupting mitotic progression.

Stability_Workflow Prep_Stock Prepare this compound Stock in DMSO Spike_Medium Spike Pre-warmed Culture Medium Prep_Stock->Spike_Medium Incubate Incubate at 37°C Spike_Medium->Incubate Collect_Samples Collect Aliquots at Time Points Incubate->Collect_Samples Quench Quench with Acetonitrile Collect_Samples->Quench Analyze Analyze by HPLC Quench->Analyze Calculate Calculate % Remaining and Half-life Analyze->Calculate

Caption: Experimental workflow for determining this compound stability in culture medium.

Troubleshooting_Tree Start Inconsistent Results? Check_Stock Is Stock Solution Fresh? Start->Check_Stock Check_Working Is Working Solution Freshly Prepared? Check_Stock->Check_Working Yes New_Stock Prepare Fresh Stock Check_Stock->New_Stock No Check_Precipitate Precipitate in Medium? Check_Working->Check_Precipitate Yes Replenish_Medium Replenish Medium for Long Experiments Check_Working->Replenish_Medium No Check_Concentration Concentration Verified? Check_Precipitate->Check_Concentration No Optimize_Solubilization Optimize Solubilization (e.g., vortex, warm) Check_Precipitate->Optimize_Solubilization Yes Recalculate Recalculate Dilutions Check_Concentration->Recalculate No Consider_Metabolism Consider Cell-Specific Metabolism Check_Concentration->Consider_Metabolism Yes

Caption: Troubleshooting decision tree for inconsistent this compound activity.

References

Technical Support Center: Overcoming Resistance to Reversine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Reversine. As direct resistance to Reversine is not extensively documented in scientific literature, this guide extrapolates potential resistance mechanisms and troubleshooting strategies from known resistance to its primary targets: Aurora B Kinase and MEK1.

Frequently Asked Questions (FAQs)

Q1: What is Reversine and what are its primary molecular targets?

Reversine is a 2,6-diamino-substituted purine analog.[1] It functions as a potent inhibitor of Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1).[2] Its ability to inhibit these kinases allows it to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][3][4]

Q2: What are the known effects of Reversine on cancer cell lines?

Reversine has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner. Key effects include:

  • Cell Cycle Arrest: Primarily at the G2/M phase.

  • Apoptosis: Induction of programmed cell death through pathways such as the upregulation of Fas and Death Receptor 5 (DR5) signaling.

  • Autophagy: Triggering autophagic cell death in certain cancer cells.

  • Inhibition of Metastasis: Suppression of cell migration and invasion.

Q3: Are there any cell lines known to be resistant to Reversine?

While specific studies detailing acquired resistance to Reversine are limited, some cell lines may exhibit intrinsic resistance or develop reduced sensitivity over time. For instance, breast cancer cell lines have shown higher IC50 values (~5 µM) compared to cholangiocarcinoma cell lines, suggesting a degree of intrinsic resistance. Resistance mechanisms are likely associated with its targets, Aurora B kinase and MEK1.

Troubleshooting Guide

This guide addresses common issues researchers may face when using Reversine, with a focus on overcoming decreased sensitivity or resistance.

Issue 1: Decreased Sensitivity or Partial Resistance to Reversine

Symptoms:

  • The IC50 value of Reversine in your cell line has significantly increased compared to initial experiments.

  • Expected downstream effects (e.g., G2/M arrest, apoptosis) are diminished at previously effective concentrations.

Potential Causes and Solutions:

Potential CauseProposed SolutionExperimental Validation
Upregulation of anti-apoptotic proteins (e.g., BCL2) High expression of BCL2 can confer resistance to Aurora B kinase inhibitors. Consider co-treatment with a BCL2 inhibitor, such as Venetoclax, to re-sensitize cells to Reversine.Perform Western blot to assess BCL2 expression levels in resistant vs. sensitive cells. Conduct cell viability assays with Reversine alone and in combination with a BCL2 inhibitor.
Activation of bypass signaling pathways Cancer cells can develop resistance by activating alternative survival pathways, such as the PI3K/AKT pathway, to compensate for MEK inhibition. Analyze the activation status of key survival pathways (e.g., PI3K/AKT, STAT3) in your resistant cell line. If activated, consider combination therapy with an appropriate inhibitor (e.g., a PI3K inhibitor).Use phosphospecific antibodies in Western blotting to check for phosphorylation of AKT, STAT3, etc. Evaluate the synergistic effects of combining Reversine with inhibitors of the identified bypass pathway.
Increased drug efflux Overexpression of ATP-binding cassette (ABC) transporters can pump Reversine out of the cells, reducing its intracellular concentration. Treat cells with known ABC transporter inhibitors, such as Verapamil or Reversan, in combination with Reversine.Measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without the inhibitor. Assess the reversal of resistance by co-treating with Reversine and an ABC transporter inhibitor.
Issue 2: Complete Resistance to Reversine Treatment

Symptoms:

  • The cell line shows no significant response to Reversine, even at high concentrations.

  • No induction of cell cycle arrest or apoptosis is observed.

Potential Causes and Solutions:

Potential CauseProposed SolutionExperimental Validation
Mutations in the drug-binding pocket of Aurora B Kinase Point mutations in the ATP-binding pocket of Aurora B can prevent Reversine from binding effectively. Sequence the Aurora B gene in the resistant cell line to identify potential mutations. If a mutation is present, consider alternative therapeutic strategies that do not target Aurora B.Sanger sequencing of the Aurora B kinase domain.
Mutations in the allosteric binding pocket of MEK1 Acquired mutations in the allosteric binding site of MEK1 can block the binding of MEK inhibitors. Since resistant cells may still depend on the MAPK pathway, consider targeting downstream components like ERK1/2 with a specific ERK inhibitor.Sequence the MEK1 gene to identify mutations in the allosteric pocket. Test the sensitivity of the resistant cell line to ERK1/2 inhibitors.
Lineage plasticity or epithelial-to-mesenchymal transition (EMT) Cells may undergo phenotypic changes, such as EMT, to become less dependent on the pathways targeted by Reversine. Characterize the morphology and expression of EMT markers (e.g., E-cadherin, Vimentin) in your resistant cells. If EMT has occurred, therapies targeting mesenchymal cell vulnerabilities may be more effective.Immunofluorescence or Western blotting for EMT markers.

Quantitative Data Summary

Table 1: IC50 Values of Reversine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
KKU-213ACholangiocarcinoma~1-224, 48, 72
KKU-213BCholangiocarcinoma~1-224, 48, 72
AGSGastric Cancer~5-1024, 48
NCI-N87Gastric Cancer~5-1024, 48
786-ORenal Cell Carcinoma~0.1-1.648
ACHNRenal Cell Carcinoma~0.1-1.648
SW480Colorectal CancerNot specifiedNot specified
HCT116Colorectal CancerNot specifiedNot specified

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing Reversine's effect on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Reversine (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/ml to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

Cell Cycle Analysis

This protocol is based on methods used to study Reversine-induced cell cycle arrest.

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells in a 6-well plate and treat with different concentrations of Reversine (e.g., 0, 1, 2, 4 µM) for 24 hours.

  • Cell Fixation: Collect the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 0.1 mg/ml RNase A. Incubate at 37°C for 1 hour.

  • Propidium Iodide (PI) Staining: Add PI to a final concentration of 10 µg/ml and incubate at 4°C for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 20,000 events per sample.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (TUNEL Assay)

This protocol is adapted from a study investigating Reversine-induced apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the desired concentration of Reversine.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks.

  • Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. TUNEL-positive cells will exhibit green fluorescence, indicating apoptosis.

Visualizations

Signaling Pathways and Resistance Mechanisms

Reversine_Signaling_and_Resistance cluster_Reversine_Action Reversine's Primary Action cluster_Downstream_Effects Cellular Outcomes cluster_Resistance Potential Resistance Mechanisms Reversine Reversine AuroraB Aurora B Kinase Reversine->AuroraB Inhibits MEK1 MEK1 Reversine->MEK1 Inhibits Apoptosis Apoptosis Reversine->Apoptosis Induces via other pathways CellCycleArrest G2/M Arrest AuroraB->CellCycleArrest Regulates ERK ERK1/2 MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation AurB_Mutation Aurora B Mutation AurB_Mutation->AuroraB Blocks Binding MEK1_Mutation MEK1 Mutation MEK1_Mutation->MEK1 Blocks Binding BCL2_Up BCL2 Upregulation BCL2_Up->Apoptosis Inhibits Bypass_Pathways Bypass Pathway Activation (PI3K/AKT) Bypass_Pathways->Proliferation Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->Reversine Reduces Intracellular Concentration

Caption: Reversine's mechanism and potential resistance pathways.

Troubleshooting Workflow for Reversine Resistance

Troubleshooting_Workflow Start Start: Decreased Reversine Efficacy Check_BCL2 1. Assess BCL2 Expression (Western Blot) Start->Check_BCL2 High_BCL2 High BCL2? Check_BCL2->High_BCL2 Co_treat_BCL2i Co-treat with BCL2 Inhibitor High_BCL2->Co_treat_BCL2i Yes Check_Bypass 2. Analyze Bypass Pathways (p-AKT, p-STAT3) High_BCL2->Check_Bypass No End Resistance Overcome/ Characterized Co_treat_BCL2i->End Bypass_Active Bypass Active? Check_Bypass->Bypass_Active Co_treat_Bypass_i Co-treat with Pathway Inhibitor Bypass_Active->Co_treat_Bypass_i Yes Check_Mutations 3. Sequence Targets (Aurora B, MEK1) Bypass_Active->Check_Mutations No Co_treat_Bypass_i->End Mutation_Found Mutation Found? Check_Mutations->Mutation_Found Alternative_Target Consider Alternative Targeted Therapy Mutation_Found->Alternative_Target Yes Mutation_Found->End No Alternative_Target->End

Caption: A stepwise guide to troubleshooting Reversine resistance.

References

Validation & Comparative

A Researcher's Guide to Kinase Inhibitors in Stem Cell Biology: Retreversine in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of stem cell research, small molecule kinase inhibitors are indispensable tools for manipulating cell fate, enhancing reprogramming efficiency, and maintaining pluripotency. This guide provides a detailed comparison of Retreversine with other prominent kinase inhibitors, offering researchers objective data to inform their experimental designs. We will delve into their mechanisms of action, present comparative data, and provide standardized protocols for their application.

Overview of Key Kinase Inhibitors

Small molecules that inhibit specific kinases—enzymes that catalyze the transfer of phosphate groups to proteins—are crucial for dissecting and controlling the signaling pathways that govern stem cell behavior.[1][2]

  • This compound: A 2,6-disubstituted purine derivative known for its ability to induce the dedifferentiation of lineage-committed cells into more primitive, multipotent progenitors.[3][4][5] Its primary targets include Mitogen-activated extra-cellular signal regulated kinase-1 (MEK1) and Aurora B kinase. By inhibiting the MEK/ERK pathway, this compound can reverse the differentiated state of cells like myoblasts and fibroblasts.

  • CHIR99021: A highly potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By inhibiting GSK-3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway. This activation is fundamental for maintaining the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).

  • Y-27632: A selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is involved in cell adhesion, migration, and apoptosis. Y-27632 is widely used to enhance the survival of human ESCs and iPSCs, particularly after single-cell dissociation (passaging), by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.

Quantitative Comparison of Kinase Inhibitors

The efficacy and specificity of these inhibitors are critical for their successful application. The following table summarizes key quantitative data for each compound.

Inhibitor Primary Target(s) IC₅₀ Values Typical Working Concentration Primary Application in Stem Cell Research
This compound MEK1, Aurora B Kinase, Nonmuscle Myosin IINot widely reported for specific kinases in stem cell contexts.0.5 - 5 µMInduction of dedifferentiation and cellular reprogramming.
CHIR99021 GSK-3β, GSK-3αGSK-3β: 6.7 nMGSK-3α: 10 nM0.1 - 15 µMMaintenance of pluripotency and self-renewal; enhancement of reprogramming and directed differentiation.
Y-27632 ROCK1, ROCK2ROCK1: 220 nMROCK2: 300 nM5 - 20 µMEnhancement of cell survival post-dissociation and cryopreservation; facilitation of single-cell cloning.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is key to predicting their biological effects.

This compound and the MAPK/ERK Pathway

This compound's ability to induce dedifferentiation is linked to its inhibition of the MEK1 kinase. MEK1 is a central component of the MAPK/ERK pathway, which transmits extracellular signals to regulate cell proliferation, differentiation, and survival. By blocking this pathway, this compound can reverse the committed state of specialized cells.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1 MEK1/2 Raf->MEK1 ERK ERK1/2 MEK1->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors This compound This compound This compound->MEK1 Differentiation Cell Differentiation & Proliferation Transcription_Factors->Differentiation

Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling cascade.
CHIR99021 and the Wnt/β-catenin Pathway

CHIR99021 maintains pluripotency by inhibiting GSK-3. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for degradation. By inhibiting GSK-3, CHIR99021 allows β-catenin to accumulate, translocate to the nucleus, and activate transcription of pluripotency-associated genes like Nanog.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON (or +CHIR99021) GSK3_off GSK-3 bCat_off β-catenin GSK3_off->bCat_off P Degradation Degradation bCat_off->Degradation CHIR CHIR99021 GSK3_on GSK-3 CHIR->GSK3_on bCat_on β-catenin (Accumulates) Nucleus Nucleus bCat_on->Nucleus Pluripotency_Genes Pluripotency Gene Transcription Nucleus->Pluripotency_Genes iPSC_Workflow Start Somatic Cells (e.g., Fibroblasts) Transduction Day 0: Reprogramming Factor Transduction (OSKM) Start->Transduction MET Days 1-3: Mesenchymal to Epithelial Transition Transduction->MET Maturation Days 4-12: Maturation Phase MET->Maturation Stabilization Days 13-21+: Colony Expansion & Stabilization Maturation->Stabilization iPSCs Established iPSC Colonies Stabilization->iPSCs Inhibitors Small Molecule Addition Inhibitors->MET This compound (early stage) Inhibitors->Maturation CHIR99021 (maintenance) Inhibitors->Stabilization Y-27632 (passaging)

References

A Comparative Guide to Small Molecules in Cell Fate Modulation: The Efficacy of Retreversine and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to control cell fate is a cornerstone of regenerative medicine and drug discovery. Small molecules offer a powerful tool to modulate cellular identity, driving processes like cellular reprogramming, transdifferentiation, and directed differentiation. This guide provides an objective comparison of the efficacy of Retreversine, a purine derivative known for its role in cell dedifferentiation, with other prominent small molecules in the field. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to inform your research and development endeavors.

Small Molecule Efficacy in Cell Fate Modulation: A Comparative Analysis

The selection of a small molecule for cell fate modulation is contingent on the specific application, the target cell type, and the desired outcome. While a multitude of compounds have been identified, their efficiencies can vary significantly. The following tables summarize the reported efficacies of this compound and other key small molecules in various cell fate modulation paradigms.

Small MoleculeTarget Pathway/MechanismCell TypeApplicationReported EfficacyCitation
This compound Aurora Kinase, MEK1, Non-muscle Myosin II Heavy Chain InhibitionC2C12 myoblastsDedifferentiationNot Quantified[1][2]
RepSox TGF-β Receptor I (ALK5) InhibitionMouse Embryonic Fibroblasts (MEFs)iPSC Generation (Sox2 replacement)~33% of colonies OCT4::GFP positive[3]
Enteric Glial Cells (EGCs)Transdifferentiation to Neurons~36.22% HuCD+ neurons[4]
Sheep Adipose-derived Fibroblasts (SAFs)Adipocyte DifferentiationNot Quantified[5]
CHIR99021 GSK3β InhibitionHuman Pluripotent Stem Cells (hPSCs)Cardiac Differentiation>50-90% Troponin T positive
Mouse Embryonic Stem Cells (mESCs)Pluripotency MaintenanceNot Quantified
Human Embryonic Stem Cells (hESCs)Primordial Germ Cell Differentiation~8-10% DAZL positive cells
A83-01 TGF-β Receptor I (ALK4/5/7) InhibitionMouse FibroblastsHepatocyte TransdifferentiationUp to 14.5%
Valproic Acid (VPA) Histone Deacetylase (HDAC) InhibitionMouse AstrocytesTransdifferentiation to Neurons>20%

Note: Direct head-to-head comparisons of these small molecules in the same experimental setup are limited in the current literature. The reported efficiencies are from different studies and should be interpreted with caution.

Key Signaling Pathways in Cell Fate Modulation

The efficacy of these small molecules stems from their ability to modulate specific signaling pathways that govern cellular identity. Understanding these pathways is crucial for designing effective cell fate modulation strategies.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a pivotal role in regulating cell growth, differentiation, and apoptosis. Small molecules like RepSox and A83-01 inhibit the TGF-β type I receptor (ALK5), thereby blocking the downstream phosphorylation of SMAD proteins and altering gene expression programs that maintain a differentiated state.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates RepSox RepSox / A83-01 RepSox->TGFbRI inhibits pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

TGF-β Signaling Pathway Inhibition by RepSox/A83-01
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and stem cell self-renewal. In the absence of a Wnt signal, Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for degradation. Small molecules like CHIR99021 inhibit GSK3β, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene expression to promote pluripotency or specific differentiation lineages.

Wnt_beta_catenin_pathway cluster_off Wnt OFF cluster_on Wnt ON / CHIR99021 GSK3b_active GSK3β beta_catenin β-catenin GSK3b_active->beta_catenin phosphorylates Degradation Degradation beta_catenin->Degradation Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh GSK3b_inactive GSK3β Dsh->GSK3b_inactive inhibits CHIR99021 CHIR99021 CHIR99021->GSK3b_inactive inhibits beta_catenin_stable β-catenin (stabilized) Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates

References

Validating Hepatic Reprogramming: A Comparative Guide to Retrorsine-Induced Progenitor Cell Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the successful reprogramming of cells is a critical step in harnessing their therapeutic potential. In the realm of liver regeneration, the pyrrolizidine alkaloid Retrorsine, in combination with partial hepatectomy, has emerged as a potent method for inducing a population of small hepatocyte-like progenitor cells (SHPCs). This guide provides a comprehensive comparison of the markers used to validate this reprogramming event, alongside alternative methods for generating hepatic progenitors, supported by experimental data and detailed protocols.

The Retrorsine/partial hepatectomy model in rats provides a robust system for studying in vivo hepatic reprogramming. Retrorsine acts by inhibiting the proliferation of mature hepatocytes. Subsequent liver injury, typically through partial hepatectomy, triggers a regenerative response characterized by the emergence and proliferation of SHPCs. These cells are considered a key player in restoring liver mass and function. The validation of this reprogramming process relies on the identification of a specific panel of molecular markers that distinguish SHPCs from other liver cell types.

Comparative Analysis of Hepatic Progenitor Cell Induction Methods

While the Retrorsine model is effective, other methods for generating hepatic progenitor cells have been developed, primarily utilizing cocktails of small molecules. Below is a comparison of the markers and reported efficiencies of these different approaches.

Induction MethodKey Markers for ValidationReported Efficiency/YieldSource Organism
Retrorsine + Partial Hepatectomy Progenitor Markers: OC.2+, OC.5+, H.4 antigen+, Alpha-fetoprotein (AFP)+Hepatocyte Markers: Albumin+, Transferrin+Proliferation Marker: Ki-67+SHPCs appear at 3 days post-injury and continue to expand, restoring liver mass by 30 days.[1] Quantitative yield is not consistently reported across studies.Rat
Small Molecule Cocktail (Y-27632, A-83-01, CHIR99021) Progenitor Markers: CD24+, EpCAM+, Lgr5+Hepatocyte Markers: Albumin+, HNF4α+Can induce proliferation of pre-existing liver progenitor cells.[2][3] In one study, administration of a similar cocktail significantly increased the number of CD24+ cells in vivo.[4]Human, Mouse, Rat
Direct Reprogramming (Transcription Factors) Hepatocyte Markers: HNF4α+, FOXA2+, Albumin+Varies depending on the transcription factors and delivery method used.Human, Mouse
Direct Reprogramming (CRISPRa) Hepatocyte Markers: Gata4+, Foxa3+, Albumin+Reprogrammed hepatocytes comprised 0.87% of the total hepatocyte population in mice after 8 weeks.Mouse

Experimental Protocols for Key Validation Markers

Accurate validation of successful reprogramming requires robust and reproducible experimental protocols. Below are detailed methodologies for the key markers used to identify SHPCs in the Retrorsine model.

Immunohistochemistry/Immunofluorescence for Progenitor and Hepatocyte Markers

This protocol is applicable for the detection of OC.2, OC.5, H.4 antigen, Alpha-fetoprotein (AFP), Albumin, and Transferrin in paraffin-embedded rat liver sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene twice for 10 minutes each.

  • Immerse slides in 100% ethanol twice for 10 minutes each.

  • Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.

  • Rinse slides in running cold tap water.

2. Antigen Retrieval:

  • For most markers, heat-induced epitope retrieval is recommended. Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

  • Heat in a microwave at medium-high power for 8 minutes, followed by cooling for 5 minutes, and then high power for 4 minutes.

  • Allow slides to cool to room temperature.

3. Blocking and Permeabilization:

  • Rinse slides with Phosphate-Buffered Saline (PBS).

  • Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol for 10 minutes (for chromogenic detection).

  • Rinse with PBS.

  • For intracellular antigens, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% normal goat serum or Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.

4. Primary Antibody Incubation:

  • Dilute the primary antibody (e.g., anti-OC.2, anti-OC.5, anti-H.4, anti-AFP, anti-albumin, anti-transferrin) in the blocking buffer to the manufacturer's recommended concentration.

  • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation and Detection:

  • Wash slides three times with PBS.

  • For Immunofluorescence: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • For Immunohistochemistry (Chromogenic): Incubate with a biotinylated secondary antibody for 30 minutes, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. Develop with a chromogenic substrate such as diaminobenzidine (DAB).

6. Counterstaining and Mounting:

  • For Immunofluorescence: Counterstain nuclei with DAPI for 5 minutes. Mount with an anti-fade mounting medium.

  • For Immunohistochemistry: Counterstain with hematoxylin for 1-2 minutes.

  • Dehydrate slides through a graded ethanol series and xylene.

  • Mount with a permanent mounting medium.

Ki-67 Staining for Proliferation

This protocol outlines the detection of the proliferation marker Ki-67 in paraffin-embedded rat liver tissue.[5]

1. Deparaffinization and Rehydration: Follow the same procedure as described above.

2. Antigen Retrieval: Use a target retrieval solution (e.g., Dako Target Retrieval Solution) and heat in a microwave.

3. Blocking: Block with 5% BSA and 0.3% Triton X-100 in PBS.

4. Primary Antibody Incubation: Incubate with a rabbit anti-Ki-67 primary antibody (e.g., Abcam ab15580) diluted in staining buffer (1% BSA + 0.3% Triton X-100 in PBS) overnight at 4°C.

5. Secondary Antibody and Detection: Wash and incubate with a fluorescently labeled anti-rabbit secondary antibody.

6. Counterstaining and Mounting: Counterstain with DAPI and mount with an anti-fade medium.

Signaling Pathways and Experimental Workflows

The activation and proliferation of SHPCs in the Retrorsine-induced model are orchestrated by a complex interplay of signaling pathways. Understanding these pathways is crucial for optimizing reprogramming strategies.

SHPC_Activation_Pathway cluster_stimulus Initial Stimuli cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome Retrorsine Retrorsine Mature_Hepatocyte_Proliferation_Inhibition Mature_Hepatocyte_Proliferation_Inhibition Retrorsine->Mature_Hepatocyte_Proliferation_Inhibition Partial_Hepatectomy Partial_Hepatectomy Liver_Injury Liver_Injury Partial_Hepatectomy->Liver_Injury SHPC_Activation SHPC_Activation Mature_Hepatocyte_Proliferation_Inhibition->SHPC_Activation Creates Niche IL6_STAT3 IL6_STAT3 Liver_Injury->IL6_STAT3  Cytokine Release HGF_cMet HGF_cMet Liver_Injury->HGF_cMet  Growth Factor Release IL6_STAT3->SHPC_Activation Priming Wnt_beta_catenin Wnt_beta_catenin SHPC_Proliferation SHPC_Proliferation Wnt_beta_catenin->SHPC_Proliferation HGF_cMet->SHPC_Proliferation SHPC_Activation->SHPC_Proliferation Liver_Regeneration Liver_Regeneration SHPC_Proliferation->Liver_Regeneration

Caption: Signaling pathways in Retrorsine-induced SHPC activation.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen_Retrieval Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Imaging Mounting->Imaging

Caption: General workflow for immunohistochemistry.

The successful application of Retrorsine-induced hepatic reprogramming hinges on the meticulous validation of the resulting cell population. By employing the markers and protocols outlined in this guide, researchers can confidently identify and characterize SHPCs, paving the way for further investigations into their therapeutic potential for liver diseases. The comparison with alternative methods highlights the evolving landscape of hepatic reprogramming and underscores the importance of continued research to optimize these powerful techniques.

References

Retreversine vs. Other Aurora Kinase Inhibitors: A Comparative Guide for Cell Cycle Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Retreversine with other prominent Aurora kinase inhibitors—Alisertib, Barasertib, and Danusertib—in the context of cell cycle research. We present a summary of their performance based on available experimental data, detail the methodologies for key experiments, and visualize relevant pathways and workflows to aid in your research and development efforts.

Introduction to Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1] Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors interfere with the cell cycle, leading to effects such as G2/M arrest, polyploidy, and apoptosis, ultimately inhibiting cancer cell proliferation.[2][3]

This compound , a 2,6-disubstituted purine derivative, is a multi-kinase inhibitor that targets Aurora kinases A and B.[1] It has been shown to induce cell cycle arrest, apoptosis, and polyploidy in various cancer cell lines.[3] This guide compares its activity with three other well-characterized Aurora kinase inhibitors:

  • Alisertib (MLN8237): A selective Aurora A kinase inhibitor.

  • Barasertib (AZD1152): A highly selective Aurora B kinase inhibitor.

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activity of this compound and its comparators against Aurora kinases. It is important to note that the data are compiled from various studies and may not be directly comparable due to different experimental conditions.

Table 1: In Vitro Inhibitory Activity (IC50) Against Aurora Kinases
InhibitorTarget Kinase(s)Aurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Selectivity ProfileReference(s)
This compound Aurora A, Aurora B400500400Pan-Aurora Inhibitor
Alisertib (MLN8237) Aurora A1.2396.5->200-fold for Aurora A over Aurora B
Barasertib (AZD1152-HQPA) Aurora B14000.37->1000-fold for Aurora B over Aurora A
Danusertib (PHA-739358) Aurora A, B, C137961Pan-Aurora Inhibitor

Note: IC50 values can vary depending on the assay conditions (e.g., cell-free vs. cell-based assays, ATP concentration).

Cellular Effects on the Cell Cycle

Inhibition of Aurora kinases leads to distinct phenotypic changes in cells, primarily affecting mitotic progression.

Table 2: Comparison of Cellular Effects
InhibitorPrimary Cellular Effect(s)Cell Cycle ArrestInduction of ApoptosisInduction of PolyploidyReference(s)
This compound G2/M arrest, apoptosis, polyploidyYesYesYes
Alisertib (MLN8237) Mitotic arrest (defective spindle formation)G2/MYesLess prominent at selective doses
Barasertib (AZD1152) Cytokinesis failure, endoreduplicationTransient G2/M arrestYesYes
Danusertib (PHA-739358) Mitotic arrest, apoptosis, polyploidyG2/MYesYes

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitors Aurora Kinase Inhibitors G2 G2 CDK1_CyclinB CDK1/Cyclin B Complex G2->CDK1_CyclinB Activation AuroraA Aurora A G2->AuroraA Prophase Prophase CDK1_CyclinB->Prophase Metaphase Metaphase Prophase->Metaphase Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Telophase Telophase Anaphase->Telophase Anaphase->AuroraB Cytokinesis Cytokinesis Telophase->Cytokinesis This compound This compound This compound->AuroraA Inhibits This compound->AuroraB Inhibits Alisertib Alisertib Alisertib->AuroraA Inhibits Barasertib Barasertib Barasertib->AuroraB Inhibits Danusertib Danusertib Danusertib->AuroraA Inhibits Danusertib->AuroraB Inhibits Centrosome_Maturation Centrosome Maturation & Spindle Assembly AuroraA->Centrosome_Maturation Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Cytokinesis_Failure Cytokinesis AuroraB->Cytokinesis_Failure Centrosome_Maturation->Metaphase

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow cluster_assays Cellular Assays cluster_data Data Analysis start Start: Cancer Cell Lines treatment Treat with Aurora Kinase Inhibitor (e.g., this compound) at various concentrations start->treatment incubation Incubate for defined time points (e.g., 24h, 48h, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) incubation->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) incubation->apoptosis western_blot Western Blot Analysis (e.g., p-Histone H3, PARP cleavage) incubation->western_blot ic50 Determine IC50 values viability->ic50 cell_cycle_dist Quantify cell cycle distribution (% G1, S, G2/M) cell_cycle->cell_cycle_dist apoptosis_quant Quantify apoptotic cells (% early/late apoptosis) apoptosis->apoptosis_quant protein_exp Analyze protein expression levels western_blot->protein_exp end End: Comparative Analysis ic50->end cell_cycle_dist->end apoptosis_quant->end protein_exp->end

Caption: Experimental Workflow for Evaluating Aurora Kinase Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified Aurora kinases.

Methodology:

  • Purified recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

  • The inhibitor is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of the inhibitor on cancer cell lines.

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the Aurora kinase inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the inhibitor on cell cycle progression.

Methodology:

  • Treat cancer cells with the inhibitor for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells in ice-cold 70% ethanol and store them at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubate the cells in the dark for at least 30 minutes.

  • Analyze the DNA content of individual cells using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by the inhibitor.

Methodology:

  • Treat cells with the inhibitor for the desired time.

  • Harvest the cells, including the supernatant which may contain apoptotic cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound acts as a pan-Aurora kinase inhibitor, affecting both Aurora A and B, which results in a mixed phenotype of mitotic arrest, apoptosis, and polyploidy. In comparison, Alisertib and Barasertib offer more targeted inhibition of Aurora A and B, respectively, leading to more specific cellular outcomes. Danusertib, similar to this compound, is a pan-inhibitor but exhibits different potency against the Aurora kinase family.

The choice of inhibitor will depend on the specific research question. For studies requiring broad inhibition of Aurora kinases, this compound and Danusertib are suitable options. For dissecting the specific roles of Aurora A or B, the more selective inhibitors, Alisertib and Barasertib, are preferable. The provided data and protocols serve as a valuable resource for designing and interpreting experiments involving these important cell cycle modulators.

References

Retrorsine: A Comparative Analysis of its Effects on Somatic Cell Proliferation and Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Retrorsine, a pyrrolizidine alkaloid, has garnered significant attention in biomedical research for its potent biological activities, primarily its ability to inhibit cell proliferation. This guide provides a comparative study of Retrorsine's effects on different somatic cell types, with a particular focus on hepatocytes and endothelial cells. Its performance is contrasted with other alternatives, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers.

Comparative Effects of Retrorsine on Different Somatic Cell Types

Retrorsine's primary mechanism of action involves its metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites. These metabolites can form DNA adducts, inducing DNA damage and triggering cell cycle arrest or apoptosis.[1][2] Consequently, its most pronounced effects are observed in hepatocytes.

Hepatocytes: In rat hepatocytes, Retrorsine is a well-established inhibitor of proliferation, inducing a cell cycle block in the G1/S, late S, and/or G2/M phases.[3] This property has been utilized in liver regeneration studies and for creating animal models for hepatocyte transplantation.[3] However, studies have shown a species-specific response, with Retrorsine having no significant effect on mouse hepatocyte proliferation.[3] In vitro studies on primary rat hepatocytes have demonstrated a concentration-dependent inhibition of proliferation. Furthermore, Retrorsine treatment in rats leads to the removal of damaged hepatocytes through apoptosis, a process mediated by the Bax protein.

Endothelial Cells: The vascular endothelium, particularly the hepatic sinusoidal endothelial cells (HSECs), is another target of Retrorsine's toxicity. In a co-culture model with hepatocytes, Retrorsine's metabolites caused significant concentration-dependent cytotoxicity to HSECs, leading to apoptosis. This is attributed to the formation of pyrrole-protein adducts, depletion of glutathione, and generation of reactive oxygen species.

Other Somatic Cell Types: Limited information is available on the effects of Retrorsine on other somatic cell types. Its reactive metabolites have been shown to cause DNA damage in rat lung, kidney, and spleen microsomes, although to a lesser extent than in the liver.

Quantitative Data Summary

The following tables summarize the quantitative effects of Retrorsine on different cell types based on available experimental data.

Table 1: Effect of Retrorsine on Hepatocyte Proliferation

Cell TypeSpeciesTreatmentEffectQuantitative DataReference
HepatocytesRatIn vivo, Retrorsine + CCl4Inhibition of proliferationSignificantly fewer Ki-67 positive hepatocytes compared to control.
HepatocytesMouseIn vivo, Retrorsine + CCl4No effect on proliferationNumber of Ki-67 positive hepatocytes was higher than in the non-treated group.
Primary HepatocytesRatIn vitro, 24-hour treatmentInhibition of proliferationConcentration-dependent inhibition observed at 2.5, 5, and 10 mg/mL.

Table 2: Cytotoxicity of Retrorsine in Different Cell Lines

Cell LineCell TypeSpeciesIC50 / Effective ConcentrationExposure TimeReference
HepG2Hepatocellular CarcinomaHumanIC20: ~0.3 mM - 0.66 mMNot Specified
HepaRGHepatocellular CarcinomaHuman250 µM resulted in 55% viability24 hours
Primary HepatocytesRatIn vitroIC50: 153 µM48 hours
CYP3A4-expressing sinusoidal endothelial cellsEndothelialHuman600 µM resulted in 61% viability48 hours

Comparison with Alternatives

Retrorsine's primary application in research is the inhibition of cell proliferation, particularly of hepatocytes. A common alternative for inducing cell cycle arrest in research is the chemotherapeutic agent Doxorubicin .

Retrorsine vs. Doxorubicin: A Mechanistic Comparison of Cell Cycle Arrest

FeatureRetrorsineDoxorubicin
Primary Mechanism Metabolic activation to reactive pyrroles, formation of DNA adducts.Intercalation into DNA, inhibition of topoisomerase II, generation of reactive oxygen species.
Cell Cycle Arrest Primarily G1/S, late S, and/or G2/M phases in rat hepatocytes.G2/M arrest in various cancer cell lines; can also induce G1/S arrest in some cell types.
Key Molecular Events DNA damage response involving homologous recombination (HR), non-homologous end joining (NHEJ), nucleotide excision repair (NER), and base excision repair (BER) pathways.Activation of ATM/ATR and CHK1/CHK2 pathways, p53 activation, and subsequent p21 induction.
Cell Type Specificity High specificity for hepatocytes due to metabolic activation by CYP enzymes.Broad-spectrum activity against rapidly dividing cells.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Primary Rat Hepatocyte Proliferation

Objective: To assess the dose-dependent effect of Retrorsine on the proliferation of primary rat hepatocytes.

Materials:

  • Primary rat hepatocytes

  • Cell culture medium (e.g., Williams' Medium E)

  • Retrorsine (dissolved in a suitable solvent, e.g., water)

  • Multi-well culture plates

  • Cell proliferation assay kit (e.g., MTT or BrdU)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolate primary rat hepatocytes using a standard collagenase perfusion method.

  • Seed the hepatocytes in multi-well plates at a predetermined density and allow them to attach for 24 hours.

  • Prepare serial dilutions of Retrorsine in the cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 mg/mL).

  • Replace the medium in the wells with the Retrorsine-containing medium. Include a vehicle control group.

  • Incubate the plates for 24 hours.

  • After the incubation period, assess cell proliferation using a chosen assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to quantify cell proliferation.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

Protocol 2: Co-culture Model for Assessing Retrorsine-Induced Endothelial Cell Cytotoxicity

Objective: To evaluate the cytotoxicity of metabolically activated Retrorsine on hepatic sinusoidal endothelial cells (HSECs).

Materials:

  • HepaRG cells (or other hepatocyte cell line with high CYP activity)

  • Human hepatic sinusoidal endothelial cells (HSECs)

  • Transwell inserts

  • Multi-well culture plates

  • Cell culture media for both cell types

  • Retrorsine

  • Cell viability assay kit (e.g., neutral red uptake or LDH assay)

Procedure:

  • Seed HepaRG cells on the bottom of the wells of a multi-well plate and culture until differentiated.

  • Seed HSECs on the Transwell inserts.

  • Once both cell types are confluent, place the HSEC-containing Transwell inserts into the wells with the HepaRG cells.

  • Add Retrorsine at various concentrations to the culture medium in the wells.

  • Co-culture the cells for a specified period (e.g., 48 hours).

  • After incubation, remove the Transwell inserts.

  • Assess the viability of the HSECs on the inserts using a suitable cytotoxicity assay.

  • Measure the appropriate endpoint (e.g., absorbance) and calculate the percentage of cytotoxicity compared to untreated controls.

Visualizations

experimental_workflow_hepatocyte_proliferation cluster_setup Cell Culture Setup cluster_treatment Retrorsine Treatment cluster_analysis Analysis isolate Isolate Primary Rat Hepatocytes seed Seed Hepatocytes in Multi-well Plates isolate->seed attach Allow Attachment (24h) seed->attach add_retro Add Retrorsine to Cells attach->add_retro prepare_retro Prepare Retrorsine Dilutions prepare_retro->add_retro incubate Incubate (24h) add_retro->incubate assay Perform Proliferation Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate Proliferation Inhibition measure->calculate

Caption: Experimental workflow for assessing Retrorsine's effect on hepatocyte proliferation.

retrorsine_metabolism_and_dna_damage cluster_cell Hepatocyte Retrorsine Retrorsine CYP450 Cytochrome P450 Enzymes Retrorsine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA Nuclear DNA ReactiveMetabolites->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts DNADamageResponse DNA Damage Response (HR, NHEJ, NER, BER) DNA_Adducts->DNADamageResponse CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) DNADamageResponse->CellCycleArrest Apoptosis Apoptosis DNADamageResponse->Apoptosis

Caption: Metabolic activation of Retrorsine and subsequent DNA damage pathway in hepatocytes.

References

Assessing the Long-Term Stability of the Dedifferentiated State Induced by Retreversine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to induce a dedifferentiated state in somatic cells holds immense promise for regenerative medicine, disease modeling, and drug discovery. Retreversine, a synthetic purine derivative, has emerged as a key small molecule capable of inducing lineage-committed cells to revert to a more progenitor-like state. However, a critical parameter for its therapeutic and research application is the stability of this induced state over time. This guide provides a comprehensive comparison of the long-term stability of the dedifferentiated state induced by this compound against other commonly used small molecules, supported by experimental data and detailed protocols.

Introduction to Cellular Dedifferentiation and the Role of Small Molecules

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Dedifferentiation is the reverse process, where a specialized cell loses its defining characteristics and reverts to a less differentiated, more plastic state. This process can be harnessed to generate patient-specific progenitor cells for therapeutic purposes.

Small molecules have gained significant traction as tools to induce dedifferentiation due to their ease of synthesis, dose-dependent activity, and temporal control over cellular processes. This compound (also known as Reversine) was one of the first small molecules identified to induce dedifferentiation[1]. Its primary mechanism of action is the inhibition of Aurora kinases, which are crucial for cell cycle regulation[2][3]. By disrupting cytokinesis, this compound can induce polyploidy and a shift towards a progenitor-like phenotype.

The long-term stability of this dedifferentiated state is paramount. An ideal inducing agent would promote a stable progenitor state that can be maintained in culture and subsequently directed to differentiate into a desired lineage upon removal of the inducing factor. Instability, on the other hand, could lead to spontaneous redifferentiation or loss of multipotency, limiting the therapeutic window and utility.

Comparative Analysis of Small Molecule-Induced Dedifferentiation

This section compares this compound with other well-established small molecules used to induce cellular dedifferentiation or reprogramming. The data presented is a synthesis of findings from multiple studies. It is important to note that direct head-to-head comparative studies on the long-term stability of the dedifferentiated state induced by these molecules are limited.

Table 1: Quantitative Comparison of Small Molecules for Inducing a Dedifferentiated State

Small MoleculePrimary Target(s)Typical ConcentrationReported Dedifferentiation EfficiencyLong-Term Stability of Dedifferentiated State (Post-Withdrawal)Key Pluripotency Markers Induced
This compound Aurora Kinase A, B, C0.1 - 5 µMVaries by cell typeTransient; Oct4 expression decreases over time in extended cultureOct4
CHIR99021 GSK3α/β1 - 10 µMEnhancer of reprogrammingDependent on continued presence; removal leads to decreased stemness gene expressionNanog, Oct4, Sox2
RepSox TGF-β Type I Receptor (ALK5)1 - 25 µMCan replace Sox2 in reprogrammingCan be stable for at least 60 days in some contexts; withdrawal leads to a decline in progenitor cellsNanog
Valproic Acid (VPA) Histone Deacetylases (HDACs)0.5 - 2 mMEnhancer of reprogrammingCan induce stable epigenetic reprogramming and demethylation of specific genesOct4, Sox2
Forskolin Adenylyl Cyclase1 - 50 µMComponent of reprogramming cocktailsLimited data on dedifferentiation stability; can induce senescence in long-term culture-

Experimental Protocols

To assess the long-term stability of a dedifferentiated state, a combination of molecular and cellular assays is required. Below are detailed protocols for key experiments.

Long-Term Culture and Withdrawal Assay

Objective: To assess the maintenance of a dedifferentiated phenotype after the removal of the inducing small molecule.

Protocol:

  • Induction Phase: Culture the target somatic cells (e.g., fibroblasts) in their standard growth medium supplemented with the small molecule of interest (e.g., this compound at 1 µM) for a predetermined induction period (e.g., 7-14 days).

  • Withdrawal and Long-Term Culture: After the induction phase, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual small molecule.

  • Culture the cells in the standard growth medium without the small molecule for an extended period (e.g., up to 30-60 days). Passage the cells as necessary.

  • Time-Point Analysis: At regular intervals (e.g., day 0, 7, 14, 30, and 60 post-withdrawal), harvest cells for analysis of morphology, gene expression, and protein expression of dedifferentiation and pluripotency markers.

Immunofluorescence Staining for Pluripotency Markers

Objective: To visualize the expression and localization of key pluripotency proteins (e.g., Oct4, Nanog) in single cells.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-Oct4, anti-Nanog)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Protocol:

  • Fixation: Wash cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes associated with dedifferentiation and pluripotency (e.g., OCT4, NANOG, SOX2).

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • RT-qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and the cDNA template.

  • qPCR Amplification: Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method, normalized to the reference gene.

Signaling Pathways and Visualization

Understanding the signaling pathways modulated by these small molecules is crucial for interpreting their effects on cellular identity.

This compound and the Aurora Kinase Pathway

This compound primarily functions as an inhibitor of Aurora kinases (A, B, and C). These kinases are essential for proper mitotic progression, including centrosome separation, spindle assembly, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to cell cycle arrest and, in some contexts, a shift towards a more progenitor-like state.

Retreversine_Pathway This compound This compound AuroraKinase Aurora Kinase (A, B, C) This compound->AuroraKinase MitoticProgression Mitotic Progression (Centrosome Separation, Spindle Assembly, Cytokinesis) AuroraKinase->MitoticProgression Dedifferentiation Dedifferentiated State MitoticProgression->Dedifferentiation Inhibition leads to

Caption: this compound inhibits Aurora kinases, disrupting mitotic progression and promoting a dedifferentiated state.

CHIR99021 and the Wnt/β-catenin Pathway

CHIR99021 is a potent inhibitor of GSK3α and GSK3β. In the canonical Wnt signaling pathway, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK3, CHIR99021 allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, which are crucial for maintaining pluripotency.

CHIR99021_Pathway CHIR99021 CHIR99021 GSK3 GSK3α/β CHIR99021->GSK3 BetaCatenin_Deg β-catenin Degradation GSK3->BetaCatenin_Deg BetaCatenin_Nuc Nuclear β-catenin WntTargetGenes Wnt Target Gene Transcription (Pluripotency) BetaCatenin_Nuc->WntTargetGenes

Caption: CHIR99021 inhibits GSK3, leading to β-catenin stabilization and activation of Wnt signaling.

RepSox and the TGF-β Pathway

RepSox is a selective inhibitor of the TGF-β type I receptor, ALK5. The TGF-β signaling pathway plays a critical role in maintaining a differentiated state and promoting processes like epithelial-mesenchymal transition (EMT). By inhibiting ALK5, RepSox blocks the phosphorylation of downstream SMAD proteins, thereby preventing the transcriptional programs that maintain the somatic cell identity and facilitating reprogramming.

RepSox_Pathway RepSox RepSox TGF_beta_R1 TGF-β Receptor I (ALK5) RepSox->TGF_beta_R1 SMAD2_3_phos SMAD2/3 Phosphorylation TGF_beta_R1->SMAD2_3_phos SMAD_complex SMAD2/3/4 Complex SMAD2_3_phos->SMAD_complex TargetGene_exp Target Gene Expression (Somatic Program) SMAD_complex->TargetGene_exp Dedifferentiation Dedifferentiation TargetGene_exp->Dedifferentiation Inhibition promotes

Caption: RepSox inhibits the TGF-β pathway, suppressing somatic gene expression and promoting dedifferentiation.

Valproic Acid and HDAC Inhibition

Valproic Acid (VPA) is a histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin state (euchromatin), allowing for the expression of pluripotency-related genes that are silenced in differentiated cells.

VPA_Pathway VPA Valproic Acid (VPA) HDACs Histone Deacetylases (HDACs) VPA->HDACs Gene_Expression Pluripotency Gene Expression VPA->Gene_Expression Promotes Histone_Deacetylation Histone Deacetylation HDACs->Histone_Deacetylation Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation Gene_Silencing Pluripotency Gene Silencing Chromatin_Condensation->Gene_Silencing Forskolin_Pathway Forskolin Forskolin AdenylylCyclase Adenylyl Cyclase Forskolin->AdenylylCyclase cAMP ↑ cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA DownstreamTargets Downstream Targets PKA->DownstreamTargets Reprogramming Enhanced Reprogramming DownstreamTargets->Reprogramming

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.